3,5-Difluoromandelic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,5-difluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMLPPFFMSRWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343273 | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132741-31-2 | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132741-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 3,5-Difluoromandelic Acid – A Critical Chiral Synthon in Medicinal Chemistry
Executive Summary
3,5-Difluoromandelic acid (CAS 132741-31-2) is a high-value chiral building block, predominantly utilized in the synthesis of advanced peptidomimetics and protease inhibitors. Its structural core—a phenylacetic acid scaffold functionalized with a hydroxyl group and two fluorine atoms in the meta positions—imparts unique electronic and physicochemical properties to downstream Active Pharmaceutical Ingredients (APIs).
The strategic incorporation of the 3,5-difluoro motif modulates metabolic stability by blocking oxidative metabolism at the phenyl ring while enhancing lipophilicity (
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 2-(3,5-Difluorophenyl)-2-hydroxyacetic acid |
| CAS Number | 132741-31-2 |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 135–139 °C |
| Solubility | Soluble in MeOH, EtOH, IPA, DMSO; Sparingly soluble in water |
| pKa | ~3.4 (Acidic due to electron-withdrawing fluorines) |
| Chirality | Exists as (R)- and (S)-enantiomers; (S)-form is often the bioactive congener in GSIs |
Synthesis & Manufacturing Methodologies
The industrial production of this compound typically follows a Classical Resolution Route , although asymmetric enzymatic methods are emerging. The following workflow describes the standard chemical synthesis starting from 3,5-difluorobenzene derivatives.
Route A: The Cyanohydrin-Hydrolysis Pathway (Industrial Standard)
This route is preferred for its scalability and use of readily available reagents.
Step 1: Aldehyde Formation
-
Reagents: Magnesium (Mg), THF, DMF (or N-methylformanilide).[2]
-
Mechanism: Formation of the Grignard reagent (3,5-difluorophenylmagnesium bromide) followed by formylation.
-
Protocol Insight: Temperature control during Grignard formation is critical (<40°C) to prevent homocoupling byproducts.
Step 2: Cyanohydrin Synthesis
-
Reagents: Sodium Cyanide (NaCN) or TMSCN, Sodium Bisulfite (NaHSO₃).
-
Reaction: Nucleophilic attack of cyanide on the carbonyl carbon of 3,5-difluorobenzaldehyde.
-
Safety Note: This step requires strict cyanide handling protocols (pH monitoring >10 to prevent HCN gas evolution).
Step 3: Hydrolysis to Racemic Acid
-
Reagents: Conc. HCl or H₂SO₄, Reflux.
-
Yield: Typically 75-85% over two steps.
Route B: Optical Resolution (The Pseudoephedrine Method)
For pharmaceutical applications requiring high Enantiomeric Excess (ee >99%), the racemic acid is resolved via diastereomeric salt crystallization.
-
Solvent: Isopropanol (IPA).
-
Process:
-
Dissolve rac-3,5-difluoromandelic acid in hot IPA.
-
Add 0.5-0.6 equivalents of (1R,2R)-(-)-pseudoephedrine.
-
Slow cooling induces crystallization of the (S)-3,5-difluoromandelic acid · pseudoephedrine salt .
-
Liberation: The salt is treated with dilute HCl, and the free acid is extracted into Ethyl Acetate.
-
-
Why this works: The (S)-acid salt is significantly less soluble in IPA than the (R)-acid salt, allowing for efficient separation.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the conversion of the aldehyde precursor to the active pharmaceutical ingredient (LY411,575) via the resolved mandelic acid intermediate.
Figure 1: Synthetic pathway from aldehyde precursor to the Gamma-Secretase Inhibitor LY411,575, highlighting the critical chiral resolution step.[5][7][9]
Case Study: Applications in Drug Discovery (LY411,575)
The primary pharmaceutical utility of this compound is exemplified by LY411,575 , a potent Gamma-Secretase Inhibitor (GSI) developed for Alzheimer's disease and oncology (Notch signaling inhibition).
-
Mechanism of Action: The (S)-3,5-difluoromandelic moiety mimics the transition state of the peptide bond hydrolysis catalyzed by gamma-secretase.
-
Structure-Activity Relationship (SAR):
-
Hydroxyl Group: Forms critical Hydrogen bonds with the aspartate residues in the enzyme's active site.
-
3,5-Difluoro Substitution: Increases the acidity of the hydroxyl group (lowering pKa) and improves metabolic stability against ring oxidation compared to the non-fluorinated analog.
-
Stereochemistry: The (S)-configuration is essential for potency; the (R)-enantiomer often shows significantly reduced binding affinity (IC50 shift from nM to µM range).
-
Analytical Control: Chiral HPLC Method
To ensure the enantiomeric purity required for clinical candidates, the following validated HPLC method is recommended.
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25 °C |
| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min |
| Selectivity (α) | > 1.3 |
Protocol Note: Trifluoroacetic acid (TFA) is mandatory in the mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peak shapes and preventing tailing.
Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Wu, Y. Q., et al. (2002). A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers. Bioorganic & Medicinal Chemistry Letters. Retrieved January 31, 2026, from [Link]
-
Fauq, A. H., et al. (2007). Scalable synthesis of the potent gamma-secretase inhibitor LY411,575. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 132741-31-2 [sigmaaldrich.com]
- 4. 3,5-二氟扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]
- 7. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Difluoromandelic Acid: A Strategic Chiral Synthon in Medicinal Chemistry
[1]
Executive Summary
3,5-Difluoromandelic acid (CAS 132741-31-2) represents a high-value chiral building block in modern drug discovery, distinguished by its unique fluorination pattern.[1] Unlike its non-fluorinated parent, mandelic acid, this derivative offers enhanced lipophilicity and metabolic resistance, making it a critical scaffold for peptidomimetics and protease inhibitors. This technical guide explores its pivotal role in Alzheimer’s disease therapeutics (specifically
Part 1: Structural Dynamics & The "Fluorine Effect"
Physicochemical Profile
The introduction of fluorine atoms at the 3- and 5-positions of the phenyl ring fundamentally alters the electronic and steric landscape of the mandelic acid core.
| Property | Value / Characteristic | Impact on Research |
| CAS Number | 132741-31-2 | Unique identifier for sourcing.[1] |
| Molecular Formula | MW: 188.13 g/mol .[1][2] | |
| Appearance | White crystalline solid | Mp: 135–139 °C. |
| Acidity ( | ~3.1 (Est.)[1] | More acidic than mandelic acid ( |
| Lipophilicity | Increased ( | Enhances membrane permeability for CNS-targeted drugs.[1] |
Bioisosteric Significance
In medicinal chemistry, the 3,5-difluorophenyl moiety is a privileged substructure.
-
Metabolic Blockade: The fluorine atoms block the C3 and C5 positions from oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life (
) of drug candidates.[1] -
Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the
of the adjacent hydroxyl group, potentially strengthening hydrogen bond interactions with target enzyme active sites (e.g., aspartyl proteases).
Part 2: Biocatalytic Synthesis & Production[1][4]
While chemical synthesis via cyanohydrin formation is possible, it often yields racemates requiring costly separation. The industry standard for high-purity chiral synthons is Enzymatic Kinetic Resolution .[1]
Validated Protocol: Lipase-Mediated Kinetic Resolution
This protocol describes the production of (R)-3,5-difluoromandelic acid using Burkholderia cepacia lipase (PSL/BCL), a robust enzyme for secondary alcohols.[1]
Reagents:
-
Substrate: Racemic this compound methyl ester[1]
-
Acyl Donor: Vinyl acetate (irreversible donor)[1]
-
Catalyst: Immobilized Lipase from Burkholderia cepacia (Amano Lipase PS)[1]
-
Solvent: tert-Butyl methyl ether (MTBE) or Diisopropyl ether (DIPE)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of racemic this compound methyl ester in 50 mL of anhydrous MTBE.
-
Acyl Donor Addition: Add 30 mmol (3 eq) of vinyl acetate.
-
Initiation: Add 500 mg of immobilized Lipase PS. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column). The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-ester unreacted.[1]
-
Termination: Stop the reaction at 50% conversion (typically 24–48 hours) by filtering off the enzyme.
-
Separation:
-
Hydrolysis: Hydrolyze the isolated (R)-ester using LiOH/THF/Water to yield pure (R)-3,5-difluoromandelic acid.
Workflow Visualization
Figure 1: Enzymatic kinetic resolution workflow for isolating enantiopure this compound.
Part 3: Pharmaceutical Applications[6][7]
Alzheimer’s Disease: -Secretase Inhibition
The primary high-impact application of this compound is in the development of
-
Mechanism: The 3,5-difluoromandelic moiety serves as a transition-state mimic.[1] When incorporated into the C-terminus of peptidomimetic inhibitors (e.g., hydroxyethylamine isosteres), the hydroxyl group coordinates with the catalytic aspartate residues of presenilin (the active core of
-secretase). -
Potency: Research by Garofalo et al. demonstrated that derivatives containing the 3,5-difluorophenyl group exhibited superior potency compared to their non-fluorinated or mono-fluorinated counterparts.[1] The fluorine atoms optimize the fit within the hydrophobic S1' subsite of the enzyme.
Antibacterial & Anti-Virulence
Mandelic acid derivatives are historically known for urinary tract antisepsis.[1] The 3,5-difluoro analog is currently being investigated for enhanced lipophilicity, which may improve penetration into bacterial biofilms or gram-negative cell walls, although this remains an area of active preclinical exploration.
Part 4: Analytical Utility (19F NMR)
The this compound scaffold acts as a powerful "spy" molecule in analytical chemistry due to the sensitivity of the
-
Chiral Solvating Agent (CSA) Studies: It is frequently used as a model chiral guest to test the efficacy of new NMR Chiral Solvating Agents (e.g., chiral amines or macrocycles).[1]
-
Mechanism: In the presence of a chiral host, the two enantiomers of this compound form diastereomeric complexes. The
F NMR signals (typically around -109 ppm) split into distinct peaks.[1] -
Advantage: The high sensitivity of
F NMR allows for the determination of enantiomeric excess (ee) even in complex mixtures where H NMR signals would be overlapped or obscured.[1]
References
-
Garofalo, A. W., et al. (2002).[1] "A series of C-terminal amino alcohol dipeptide A
inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 12(21), 3051-3053.[1] Link -
Sigma-Aldrich. (n.d.).[1] "this compound Product Specification." Link
-
Almac Group. (2011).[1][5] "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry. Link
-
Soto, C., et al. (1996).[1] "Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation."[1][6] Biochemical and Biophysical Research Communications. Link
-
Li, G. W., et al. (2019).[1] "Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids." RSC Advances. Link
Sources
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. 132741-31-2|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol: Scalable Synthesis of 3,5-Difluoromandelic Acid via Bisulfite Adduct
Strategic Overview & Application
3,5-Difluoromandelic acid (CAS: 132741-31-2) is a critical chiral building block in medicinal chemistry. The 3,5-difluorophenyl moiety acts as a bioisostere for phenyl rings, improving metabolic stability by blocking P450 oxidation sites while modulating lipophilicity.
This guide details the Bisulfite Adduct Method . While direct cyanohydrin formation using TMSCN is popular in small-scale discovery chemistry, the bisulfite route is preferred for scale-up and robust process development because it avoids the handling of anhydrous liquid hydrogen cyanide (HCN) and utilizes inexpensive reagents (NaHSO₃, NaCN).
Core Reaction Logic
-
Activation: 3,5-Difluorobenzaldehyde is converted to its solid bisulfite adduct, increasing the electrophilicity of the carbonyl carbon.
-
Substitution: The adduct undergoes nucleophilic displacement by cyanide to form the mandelonitrile.[1]
-
Hydrolysis: The nitrile is hydrolyzed under acidic conditions to yield the
-hydroxy acid.[1]
Safety: Cyanide Hazard Management (CRITICAL)
WARNING: This protocol involves Sodium Cyanide (NaCN).[2][3] Ingestion or inhalation of dust/generated HCN gas is fatal.
-
Engineering Controls: All operations involving NaCN must be performed in a certified chemical fume hood.
-
HCN Monitoring: A portable HCN detector must be active near the workspace.
-
Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin/Cyanokit) must be available and unexpired on-site.
-
Waste: All aqueous waste must be quenched with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Reaction Scheme & Mechanism
The following diagram illustrates the chemical pathway and the critical intermediate states.
Caption: Step-wise transformation from aldehyde to carboxylic acid via the stable bisulfite adduct.
Experimental Protocol
Phase 1: Formation of the Mandelonitrile
Objective: Convert aldehyde to cyanohydrin safely.
Reagents:
-
3,5-Difluorobenzaldehyde (1.0 equiv)
-
Sodium Bisulfite (NaHSO₃) (1.2 equiv)
-
Sodium Cyanide (NaCN) (1.2 equiv)
-
Water (Solvent)
-
Ethyl Acetate (Extraction solvent)
Step-by-Step:
-
Bisulfite Solution: In a round-bottom flask, dissolve NaHSO₃ (1.2 equiv) in water (approx. 3 mL per gram of bisulfite).
-
Adduct Formation: Add 3,5-Difluorobenzaldehyde (1.0 equiv) to the solution with vigorous stirring. A white precipitate (the bisulfite adduct) should form rapidly. Stir for 30–60 minutes to ensure completion.
-
Expert Note: If the aldehyde oils out, add a minimal amount of Ethanol to facilitate phase contact, but keep it minimal to prevent solubility losses.
-
-
Cyanide Addition: Cool the slurry to 0–5 °C in an ice bath. Carefully add a solution of NaCN (1.2 equiv) in water dropwise.
-
Caution: Ensure the system is vented to a scrubber or the back of the hood.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. The solid adduct will disappear as the oily mandelonitrile forms.
-
Workup: Extract the mixture with Ethyl Acetate (3x). Wash the combined organics with water (1x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo to yield the crude nitrile (typically a yellow oil).
-
Safety: The aqueous layer contains residual cyanide. Treat with bleach immediately.
-
Phase 2: Hydrolysis to Mandelic Acid
Objective: Hydrolyze the nitrile to the carboxylic acid.[1]
Reagents:
-
Crude 3,5-Difluoromandelonitrile
-
Concentrated Hydrochloric Acid (37% HCl)
Step-by-Step:
-
Acid Addition: Add the crude nitrile to a flask containing Concentrated HCl (approx. 3–5 mL per gram of nitrile).
-
Note: Some protocols use H₂SO₄, but HCl facilitates easier workup via evaporation.
-
-
Hydrolysis: Heat the mixture to reflux (approx. 100 °C) for 6–12 hours.
-
Monitoring: Monitor by TLC or HPLC. The intermediate amide often persists; ensure it is fully consumed before stopping.
-
-
Isolation: Allow the reaction to cool. If the product crystallizes upon cooling, filter it. If not, extract with Ethyl Acetate or Diethyl Ether.
-
Purification (Recrystallization): The crude acid is often colored. Recrystallize from Toluene or a Benzene/Ethanol mixture (standard for mandelic acids). Alternatively, dissolve in aqueous bicarbonate, wash with DCM (to remove non-acidic impurities), then re-acidify the aqueous layer to precipitate the pure acid.
Workflow Visualization
This diagram outlines the operational flow and decision points.
Caption: Operational workflow including critical safety quenching and quality control checkpoints.
Quantitative Data & Benchmarks
The following data points are derived from analogous benzaldehyde transformations and specific fluorinated derivatives.
| Parameter | Specification / Range | Notes |
| Stoichiometry | 1.0 : 1.2 : 1.2 | Aldehyde : Bisulfite : Cyanide |
| Reaction Temp (Step 1) | 0 °C | Exotherm control is vital during cyanide addition. |
| Reaction Temp (Step 2) | 100 °C (Reflux) | Required to drive amide hydrolysis. |
| Typical Yield (Overall) | 55% – 75% | Losses primarily occur during recrystallization. |
| Melting Point | 135 – 139 °C | Literature value for this compound. |
| Appearance | White to Off-White Solid | Crude may be yellow/orange before purification. |
Expert Insights & Troubleshooting
The "Oiling Out" Phenomenon
During the bisulfite step, substituted benzaldehydes often "oil out" rather than forming a clean precipitate, especially if the concentration is too high.
-
Solution: Vigorous mechanical stirring is superior to magnetic stirring here. If an oil persists, seed with a crystal of the adduct (if available) or scratch the glass.
Hydrolysis Stalling
The hydrolysis of the nitrile proceeds through an amide intermediate (
-
Correction: If HPLC shows the amide peak persisting, add fresh Conc. HCl and continue reflux. Do not attempt to purify until the amide is <5%.
Enantioselectivity
This protocol produces Racemic (±) mandelic acid.[4]
-
For Chiral Applications: Resolution is typically achieved via diastereomeric salt formation using (S)-(-)-1-Phenylethylamine or by using enzymatic hydrolysis (Nitrilase) on the mandelonitrile intermediate, though the latter requires specific biological screening.
References
-
Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1926). "Mandelic Acid".[1][5][6][7] Organic Syntheses, Coll.[3][8] Vol. 1, p.336.
-
Sigma-Aldrich. (n.d.). "this compound Product Sheet". Merck KGaA.
-
Occupational Safety and Health Administration (OSHA). (n.d.). "Cyanide Exposure and Safety". United States Department of Labor.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 108069, this compound". PubChem.
Sources
- 1. scribd.com [scribd.com]
- 2. unitedchemicalcn.com [unitedchemicalcn.com]
- 3. taekwang.co.kr [taekwang.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]
Precision Chiral Scaffolds: 3,5-Difluoromandelic Acid in Next-Gen Therapeutics
Executive Summary
3,5-Difluoromandelic acid (3,5-DFMA) is a high-value chiral building block that bridges the gap between classical aromatic scaffolds and modern fluorinated pharmacophores. Its structural utility lies in the 3,5-difluoro substitution pattern , which strategically blocks metabolic "soft spots" on the phenyl ring (preventing P450-mediated oxidation) while modulating lipophilicity and pKa.
This Application Note provides a comprehensive technical guide for medicinal chemists and process scientists. It details the biocatalytic kinetic resolution of 3,5-DFMA to achieve >99% enantiomeric excess (ee), outlines its critical role in the synthesis of
The Fluorine Advantage in Medicinal Chemistry
The incorporation of 3,5-DFMA into drug candidates is rarely accidental; it is a calculated design choice driven by the "Fluorine Effect."
-
Metabolic Blockade: The 3- and 5-positions of a phenyl ring are common sites for oxidative metabolism. Fluorine substitution at these positions sterically and electronically inhibits cytochrome P450 oxidation, extending the drug's half-life (
). -
Acidity Modulation: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the
-hydroxyl group compared to non-fluorinated mandelic acid. This can strengthen hydrogen bonding interactions within a receptor pocket. -
Conformational Biasing: The C-F bond prefers to align orthogonal to adjacent carbonyls or amides due to dipole-dipole interactions, potentially locking the molecule into a bioactive conformation.
Physicochemical Profile
| Property | Data |
| Compound Name | This compound |
| CAS Number (Racemic) | 132741-31-2 |
| CAS Number (S-Isomer) | 209982-91-2 |
| Molecular Formula | |
| Molecular Weight | 188.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, EtOAc; Sparingly soluble in water |
| pKa (Estimated) | ~3.1 (Carboxylic acid), ~12.5 (Hydroxyl) |
Protocol A: Biocatalytic Kinetic Resolution
Obtaining enantiopure 3,5-DFMA is critical, as biological activity is often restricted to a single enantiomer (e.g., the (S)-enantiomer for LY411575). While chemical resolution with pseudoephedrine is possible, enzymatic kinetic resolution is preferred for scalability and atom economy.
Methodology: Lipase-Catalyzed Hydrolysis
This protocol uses Pseudomonas fluorescens lipase (Lipase AK) to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact (or vice versa depending on specific lipase strain specificity; validation required).
Reagents & Equipment
-
Substrate: Racemic methyl 3,5-difluoromandelate (prepared via esterification of the racemic acid).
-
Enzyme: Lipase AK (Pseudomonas fluorescens) or Immobilized Lipase PS-C (Amano).
-
Solvent System: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (pH 7.0) biphasic system.[1]
-
Monitoring: Chiral HPLC (Column: Daicel Chiralcel OJ-H or AD-H).
Step-by-Step Procedure
-
Preparation: Dissolve 10.0 g (53 mmol) of racemic methyl 3,5-difluoromandelate in 100 mL of MTBE.
-
Biphasic Setup: Add 100 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) to the organic phase.[2]
-
Initiation: Add 1.0 g of Lipase AK. Vigorously stir the emulsion at 30°C.
-
Monitoring (Self-Validating Step):
-
Extract a 50
L aliquot every hour. -
Analyze via Chiral HPLC (Hexane:iPrOH 90:10, 1 mL/min).
-
Stop Point: Terminate reaction when conversion reaches 50% (typically 24-48 hours).
-
-
Work-up:
-
Filter off the enzyme (if immobilized) or centrifuge to remove.
-
Separate the layers. The MTBE layer contains the unreacted (R)-ester .
-
Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the (S)-acid .
-
-
Purification: Recrystallize the (S)-acid from Toluene/EtOAc to upgrade ee to >99%.
Protocol B: Application in Pharmaceutical Synthesis
Case Study: Synthesis of
Coupling Protocol
-
Activation: Dissolve (S)-3,5-difluoromandelic acid (1.0 equiv) in DMF. Add HOBt (1.2 equiv) and EDCI (1.2 equiv) at 0°C. Stir for 30 mins.
-
Amine Addition: Add the amine scaffold (e.g., a benzodiazepine or dibenzazepinone derivative) (1.0 equiv) and DIPEA (2.5 equiv).
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Validation: Monitor disappearance of the acid via LC-MS.
-
Isolation: Standard aqueous work-up followed by flash chromatography.
Visualizing the Workflow
The following diagrams illustrate the resolution logic and the pharmacophore optimization strategy.
Figure 1: Chemo-enzymatic workflow for isolating the bioactive (S)-enantiomer.
Figure 2: SAR Logic - Why the 3,5-difluoro substitution improves drug developability.
Troubleshooting & Optimization
-
Low Enantioselectivity (E-value < 20):
-
Cause: Non-specific hydrolysis or enzyme incompatibility.
-
Fix: Switch to Burkholderia cepacia lipase (Lipase PS) or lower the temperature to 4°C to enhance kinetic discrimination.
-
-
Poor Solubility:
-
Cause: The difluoro ring increases lipophilicity.
-
Fix: Add 5-10% DMSO or DMF as a co-solvent in the enzymatic step (ensure enzyme tolerance first).
-
-
Racemization:
-
Risk: Benzylic protons alpha to carbonyls are acidic.
-
Prevention:[3] Avoid strong bases during work-up; keep extraction pH < 9.
-
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data.Link
-
Fauq, A. H., et al. (2007). A multigram chemical synthesis of the
-secretase inhibitor LY411575 and its diastereoisomers. Bioorganic & Medicinal Chemistry Letters. (Describes the use of (S)-3,5-DFMA in LY411575 synthesis). Link -
Almac Group. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.[4] (General protocol for lipase resolution of aryl alkanoic esters). Link
-
GuideChem. this compound Properties and Applications.Link
Sources
Application Note: Protocol for the Esterification of 3,5-Difluoromandelic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide details the protocol for synthesizing Methyl 3,5-difluoromandelate from 3,5-Difluoromandelic acid . While standard esterification is a routine organic transformation, this specific substrate presents unique challenges due to the electron-withdrawing nature of the 3,5-difluoro substitution pattern.
The "Fluorine Effect" on Reactivity
The presence of two fluorine atoms on the phenyl ring exerts a strong inductive electron-withdrawing effect ($ -I $). This impacts the reaction matrix in two critical ways:
-
Increased Acidity (
drop): The carboxylate group is more acidic than unsubstituted mandelic acid. -
Racemization Risk: The
-proton is significantly more acidic due to the electron-deficient ring system. Under basic conditions or prolonged high-temperature acidic reflux, the risk of enolization-mediated racemization increases.
Strategic Recommendation:
-
For Scalability (Racemic or Low-Risk): Use the Thionyl Chloride (
) Mediated Method . It generates anhydrous in situ and consumes water, driving the equilibrium without requiring high-temperature azeotropic distillation. -
For Chiral Preservation: If the starting material is enantiopure (e.g., (S)-3,5-difluoromandelic acid), strict temperature control during the
addition is vital, or an enzymatic route (Lipase-catalyzed) should be considered (referenced in Section 5).
Reaction Mechanism & Logic Flow
The following diagram illustrates the critical decision pathways and the competition between product formation and racemization.
Figure 1: Reaction pathway highlighting the activation step and the risk of racemization if thermal limits are exceeded.
Protocol A: Thionyl Chloride Mediated Methanolysis (Standard)
This method is preferred for high yields (>95%) and ease of purification. It avoids the generation of water as a byproduct, pushing the equilibrium to the right.
Materials & Equipment
| Component | Specification | Role |
| Substrate | This compound (CAS 132741-31-2) | Starting Material |
| Solvent/Reagent | Methanol (Anhydrous), >99.8% | Nucleophile & Solvent |
| Activator | Thionyl Chloride ( | Acid Chloride generator / Water Scavenger |
| Quench | Sodium Bicarbonate ( | Neutralization |
| Equipment | 3-Neck RBF, Addition Funnel, | Reaction Vessel |
Step-by-Step Procedure
Step 1: Solvation (T = 0°C)
-
Charge a dry 3-neck round-bottom flask with This compound (1.0 equiv) .
-
Add Anhydrous Methanol (10-15 volumes) . Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Maintain an inert atmosphere (
).
Step 2: Activation (T < 10°C)
-
Load Thionyl Chloride (1.2 - 1.5 equiv) into a pressure-equalizing addition funnel.
-
Critical: Add
dropwise over 30–45 minutes.-
Why: The reaction with methanol is exothermic and releases
gas and . Rapid addition will cause dangerous off-gassing and temperature spikes that favor racemization.
-
-
Maintain internal temperature below 10°C during addition.
Step 3: Reaction (T = RT to Reflux)
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 1 hour.
-
Optional: If TLC indicates incomplete conversion, heat to a gentle reflux (65°C) for 1–2 hours.
-
Note: For chiral substrates, monitor enantiomeric excess (ee) strictly if refluxing.
-
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotovap) to remove excess MeOH and residual
/ . -
Redissolve the residue in Ethyl Acetate (EtOAc) .
-
Wash carefully with Saturated
(Caution: evolution). -
Wash with Brine , dry over
, filter, and concentrate. -
Result: The product is typically a clear to pale yellow oil or low-melting solid.
Analytical Quality Control (QC)
Trust but verify. The following analytical markers confirm the success of the transformation.
NMR Characterization
-
NMR (400 MHz,
):-
Look for the disappearance of the broad carboxylic acid proton (
ppm). -
New Peak: A sharp singlet at
ppm corresponding to the methyl ester ( ). -
Chiral Center: The methine proton (
) typically appears as a singlet or doublet (if coupling with OH) around ppm.
-
HPLC Method for Chiral Purity
If using chiral starting material, enantiomeric excess must be verified.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption).
-
Target: >98% ee.
Process Workflow Diagram
This DOT diagram visualizes the operational sequence for the lab execution.
Figure 2: Operational workflow for the esterification process.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis during workup. | Ensure |
| Racemization | Temperature too high or reaction time too long. | Eliminate reflux step; extend time at RT instead. Ensure reagents are anhydrous. |
| Byproduct Formation | Chlorination of the | This is a risk with |
| Safety Warning | HF Generation | While unlikely under these conditions, decomposition of fluorinated aromatics can release HF. Use appropriate PPE (gloves, goggles). |
References
-
Sigma-Aldrich. this compound Product Data. (Standard physical properties and CAS verification). Link
-
Organic Chemistry Portal. Esterification - Acid Catalyzed Mechanisms. (Foundational mechanism for Fisher/SOCl2 esterification). Link
-
Yadav, G. D., & Sivakumar, P. (2004). Enzymatic synthesis of (S)-mandelic acid esters. (Reference for enzymatic alternatives to avoid racemization). Link
-
Vertex AI Search. Synthesis of methyl 3,5-difluoromandelate and related fluorinated intermediates. (Contextual data on fluorinated intermediate synthesis). Link
The Strategic Application of 3,5-Difluoromandelic Acid in the Design of Potent Enzyme Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary drug development, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry. Mandelic acid and its derivatives have long been recognized for their utility in this regard, offering a versatile chiral backbone for the synthesis of a wide array of bioactive molecules.[1] The strategic incorporation of fluorine atoms into these scaffolds has further enhanced their potential, leveraging the unique physicochemical properties of fluorine to improve metabolic stability, binding affinity, and overall efficacy of enzyme inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a particularly valuable building block, 3,5-difluoromandelic acid, in the preparation of potent enzyme inhibitors, with a specific focus on caspase inhibitors.
The 3,5-difluoro substitution pattern on the phenyl ring of mandelic acid offers several key advantages in inhibitor design. The strong electron-withdrawing nature of the fluorine atoms can modulate the acidity of nearby protons and influence the electronic environment of the entire molecule. This can lead to enhanced binding interactions with enzyme active sites through non-covalent interactions such as dipole-dipole and hydrogen bonding. Furthermore, the presence of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the resulting drug candidates.
This document will provide a comprehensive overview of the synthetic strategies to incorporate the this compound moiety into enzyme inhibitors, detailed protocols for the synthesis of a representative caspase inhibitor, and the subsequent enzymatic assays to evaluate its potency.
The Role of this compound in Targeting Cysteine Proteases: A Focus on Caspases
Caspases, a family of cysteine-aspartic proteases, play a critical role in the regulation of apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development of potent and selective caspase inhibitors is a significant area of therapeutic research.
Peptidomimetic inhibitors are a major class of caspase inhibitors, often designed to mimic the natural substrate of the enzyme. These inhibitors typically consist of a peptide recognition sequence and an electrophilic "warhead" that irreversibly binds to the catalytic cysteine residue in the caspase active site. The fluoromethyl ketone (FMK) group is a widely used warhead in the design of irreversible caspase inhibitors due to its appropriate reactivity and stability.
The incorporation of non-natural amino acids, such as those derived from this compound (which can be converted to 3,5-difluorophenylglycine), into the peptide backbone of these inhibitors can significantly enhance their properties. The 3,5-difluorophenyl side chain can occupy hydrophobic pockets within the enzyme's active site, leading to increased potency and selectivity.
Synthesis of a Dipeptidyl Caspase Inhibitor Incorporating a 3,5-Difluorophenylglycine Moiety
This section details a representative synthetic protocol for a dipeptidyl caspase inhibitor featuring a 3,5-difluorophenylglycine (Dpg) residue and a fluoromethyl ketone (FMK) warhead. The synthesis involves standard solution-phase peptide coupling techniques.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a dipeptidyl caspase inhibitor.
Detailed Experimental Protocol: Synthesis of a Z-Val-(3,5-diF-Phg)-FMK Analog
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Part 1: Preparation of N-Boc-3,5-difluorophenylglycine
-
Starting Material: this compound.
-
Step 1: Azidation. Dissolve this compound in a suitable solvent (e.g., toluene). Add diphenylphosphoryl azide (DPPA) and triethylamine (TEA). Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 2: Reduction. After completion of the azidation, the crude azide is reduced to the corresponding amine. This can be achieved by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or by using a reducing agent like triphenylphosphine followed by water.
-
Step 3: Boc Protection. The resulting 3,5-difluorophenylglycine is then protected with a tert-butyloxycarbonyl (Boc) group. Dissolve the amino acid in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc2O) and a base such as sodium bicarbonate. Stir the reaction at room temperature until completion.
-
Purification: The final product, N-Boc-3,5-difluorophenylglycine, is purified by extraction and crystallization or column chromatography.
Part 2: Peptide Coupling and FMK Installation
-
Step 4: Dipeptide Formation. The prepared N-Boc-3,5-difluorophenylglycine is coupled with the next amino acid in the sequence, for example, N-Z-Valine (benzyloxycarbonyl-protected valine). This is a standard peptide coupling reaction using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or newer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Step 5: Boc Deprotection. The Boc protecting group on the dipeptide is removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Step 6: Coupling to the FMK Precursor. The deprotected dipeptide is then coupled to a suitable fluoromethyl ketone precursor. The synthesis of peptidyl fluoromethyl ketones often involves the conversion of a protected amino acid's carboxylic acid to a diazomethyl ketone, followed by treatment with HF-pyridine to install the fluorine.[2]
-
Step 7: Final Deprotection (if necessary). Any remaining protecting groups on the side chains of the amino acids are removed to yield the final inhibitor.
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC). The identity and purity of the compound should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Evaluation of Enzyme Inhibition: Caspase-3 Assay
The inhibitory potency of the synthesized compound is determined by measuring its effect on the enzymatic activity of a target caspase, for example, caspase-3. A common method involves a fluorometric assay using a specific caspase substrate.
Principle of the Assay
The assay utilizes a synthetic peptide substrate that is specific for caspase-3, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). When this substrate is cleaved by active caspase-3, the fluorogenic group AMC is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. The potency of the inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Diagram of the Caspase-3 Inhibition Assay Workflow
Caption: Workflow for a fluorometric caspase-3 inhibition assay.
Detailed Protocol for Caspase-3 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
-
Caspase-3 Enzyme: Reconstitute recombinant human caspase-3 in assay buffer to a desired stock concentration.
-
Substrate: Prepare a stock solution of Ac-DEVD-AMC in DMSO.
-
Inhibitor: Prepare a stock solution of the synthesized this compound-derived inhibitor in DMSO. Create a series of dilutions of the inhibitor in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well plate, add the following in order:
-
Assay buffer.
-
Diluted inhibitor solution (or DMSO for the control wells).
-
Diluted caspase-3 enzyme solution.
-
-
Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Ac-DEVD-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[3]
-
Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Expected Results and Interpretation
A potent caspase inhibitor derived from this compound is expected to exhibit a low IC50 value, typically in the nanomolar to low micromolar range. The data should demonstrate a clear dose-dependent inhibition of caspase-3 activity.
Table 1: Representative Inhibition Data for a Hypothetical this compound-Derived Caspase Inhibitor
| Inhibitor Concentration (nM) | % Inhibition of Caspase-3 Activity |
| 1 | 10.5 |
| 10 | 35.2 |
| 50 | 48.9 |
| 100 | 65.8 |
| 500 | 89.1 |
| 1000 | 95.3 |
| IC50 (nM) | ~50 |
The results from these assays will provide crucial information on the potency and efficacy of the newly synthesized inhibitors, guiding further structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
This compound serves as a highly valuable and strategic starting material for the synthesis of potent enzyme inhibitors. Its unique electronic and steric properties, conferred by the difluoro substitution, can be harnessed to enhance the pharmacological profile of inhibitor candidates. The detailed synthetic and analytical protocols provided in this application note offer a practical guide for researchers to explore the potential of this compound in their own drug discovery programs, particularly in the development of novel therapeutics targeting caspases and other clinically relevant enzymes.
References
-
Synthesis and evaluation of novel dipeptidyl benzoyloxymethyl ketones as caspase inhibitors. PubMed. Available at: [Link]
-
Dipeptidyl Aspartyl Fluoromethylketones as Potent Caspase Inhibitors: SAR of the N-protecting Group. PubMed. Available at: [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. Available at: [Link]
-
Synthesis of tunable fluorescent imidazole-fused heterocycle dimers. ACS Publications. Available at: [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. Available at: [Link]
-
An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Publishing. Available at: [Link]
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications. RSC Advances. Available at: [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. Available at: [Link]
-
Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis. NIH. Available at: [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. NIH. Available at: [Link]
-
Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors. PubMed. Available at: [Link]
-
Peptidyl Fluoromethyl Ketones. Encyclopedia MDPI. Available at: [Link]
- Method for the stereoselective preparation of amino acid derivatives.Google Patents.
-
Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. Available at: [Link]
-
Zinc promoted rapid and efficient synthesis of Fmoc- and Z-alpha,alpha-dialkylamino acids under neutral conditions. ResearchGate. Available at: [Link]
-
Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. PubMed. Available at: [Link]
-
Synthesis of novel caspase inhibitors for characterization of the active caspase proteome in vitro and in vivo. University of Galway Research. Available at: [Link]
Sources
Application Note: Large-Scale Synthesis of 3,5-Difluoromandelic Acid
Executive Summary
3,5-Difluoromandelic acid (CAS 132741-31-2) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly gamma-secretase inhibitors for Alzheimer's disease and various kinase inhibitors.[1] The introduction of the 3,5-difluoro motif enhances metabolic stability and lipophilicity compared to the parent mandelic acid.[1]
This guide details a robust, scalable process for the synthesis of racemic this compound starting from 3,5-difluorobenzaldehyde.[1] Unlike traditional laboratory methods that utilize volatile hydrogen cyanide (HCN), this protocol employs a Bisulfite Adduct Strategy . This approach significantly mitigates safety risks associated with gaseous HCN, making it suitable for kilo-scale and pilot-plant operations while maintaining high yields (>85%).[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the classic cyanohydrin route but modified for industrial safety.
Process Logic:
-
Nucleophilic Addition: The aldehyde is first converted to a solid bisulfite adduct. This traps the aldehyde and allows for a controlled displacement by cyanide in an aqueous phase, avoiding the generation of free HCN gas.
-
Hydrolysis: The resulting nitrile is hydrolyzed under strongly acidic conditions to yield the alpha-hydroxy acid.[1] The electron-withdrawing fluorine atoms at the 3 and 5 positions stabilize the cyanohydrin intermediate, generally improving the yield of the first step compared to unsubstituted benzaldehyde.[1]
Safety Prerequisite: Cyanide Management
CRITICAL: This protocol involves Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).[6]
-
Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system.
-
PPE: Double nitrile gloves, face shield, and a Tyvek suit.
-
Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and accessible immediately outside the work area.
-
Waste: All aqueous streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.
Detailed Experimental Protocol
Phase 1: Formation of the Cyanohydrin (Bisulfite Route)
Reagents:
-
Sodium Bisulfite (NaHSO₃) (1.2 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Water (Process Solvent)
-
Ethyl Acetate or MTBE (Extraction Solvent)
Step-by-Step Methodology:
-
Bisulfite Adduct Formation:
-
In a reactor fitted with an overhead stirrer, dissolve Sodium Bisulfite (1.2 eq) in Water (3.0 vol relative to aldehyde).
-
Add 3,5-Difluorobenzaldehyde (1.0 eq) slowly at ambient temperature (20-25°C).
-
Observation: The mixture will likely become a thick slurry as the bisulfite adduct precipitates. Vigorous stirring is essential.
-
Stir for 60–90 minutes to ensure complete conversion.
-
-
Cyanide Displacement:
-
Cool the slurry to 0–5°C using a glycol jacket or ice bath.
-
Dropwise Addition: Add a solution of Sodium Cyanide (1.2 eq) in Water (1.5 vol) slowly over 45 minutes. Maintain internal temperature <10°C.
-
Mechanism:[1][4][6][7][8][9] The cyanide ion displaces the sulfonate group. The solid adduct will dissolve, and the oily cyanohydrin (3,5-difluoromandelonitrile) will separate.[1]
-
Stir at room temperature for 2 hours.
-
-
Isolation of Nitrile:
-
Extract the reaction mixture with Ethyl Acetate or MTBE (2 x 3 vol).
-
Wash the organic layer with Brine (1 vol).
-
Safety Step: Wash the organic layer with a dilute Sodium Hypochlorite solution (bleach) to destroy trace cyanide.
-
Concentrate the organic phase under reduced pressure to yield the crude cyanohydrin as a yellow/orange oil. Do not distill; cyanohydrins can be thermally unstable.[1]
-
Phase 2: Hydrolysis to this compound[1]
Reagents:
-
Crude 3,5-Difluoromandelonitrile (from Phase 1)[1]
-
Concentrated Hydrochloric Acid (37%) (5.0 vol) or H₂SO₄ (60%)
Step-by-Step Methodology:
-
Acid Hydrolysis:
-
Charge the crude nitrile into a glass-lined reactor.[1]
-
Add Concentrated HCl (5.0 vol) carefully.
-
Heat the mixture to 55–60°C for 4–6 hours.
-
Note: Higher temperatures (>80°C) may cause degradation due to the sensitive benzylic position and fluorine substituents. Monitor by HPLC for the disappearance of the nitrile peak.
-
Reaction Progress: The oily nitrile layer will dissolve as it converts to the polar acid and ammonium chloride.[1]
-
-
Workup & Crystallization:
-
Extract with Isopropyl Acetate or Ethyl Acetate (3 x 3 vol).
-
Dry the combined organics over Magnesium Sulfate (MgSO₄).[10]
-
Concentrate to a solid residue.
-
Recrystallization: Dissolve the crude solid in minimum hot Toluene (approx 80°C). Add dropwise anti-solvent (Heptane) if necessary until turbidity is observed. Cool slowly to 0°C.
-
Filter the white crystalline solid and dry in a vacuum oven at 45°C.
Process Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| Yield (Overall) | 80 – 88% | Based on aldehyde start |
| Melting Point | 135 – 139 °C | Consistent with literature [1] |
| Purity (HPLC) | > 98.5% | Area % |
| Moisture (KF) | < 0.5% | Critical for downstream coupling |
| CAS Number | 132741-31-2 |
Process Logic & Workflow Visualization
The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.
Caption: Process Flow Diagram illustrating the critical unit operations and safety control points for the synthesis of this compound.
Advanced Considerations: Chiral Resolution
While the method above yields racemic (±)-3,5-difluoromandelic acid, pharmaceutical applications often require the pure (R)- or (S)-enantiomer.[1]
Resolution Protocol: For large-scale optical resolution, (1R,2R)-(-)-Pseudoephedrine is the preferred resolving agent.[1]
-
Dissolve racemic acid in Isopropanol.
-
Add 0.5 eq of (1R,2R)-(-)-pseudoephedrine.
-
The diastereomeric salt of the (S)-acid crystallizes preferentially.
-
Acidify the salt to recover the enantiopure (S)-3,5-difluoromandelic acid [2].[1]
Enzymatic Alternative: For "Green Chemistry" compliance, the use of a Nitrilase enzyme (e.g., from Alcaligenes faecalis) can directly convert the nitrile to the (R)-acid with high enantiomeric excess (>98% ee), bypassing the harsh acid hydrolysis step [3].[1]
References
-
Garofalo, A. W., et al. (2002). "A series of C-terminal amino alcohol dipeptide Aβ inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 12(21), 3051-3053.[1] (Demonstrates use of the compound in Alzheimer's research and resolution).
-
Yin, J., An, Y., & Gao, H. (2025). "Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties." Fermentation, 11, 234. Retrieved from [Link]
-
Organic Syntheses. (1926). Mandelic Acid.[6][7][8][11][12][13][14][15] Org. Synth. 1926, 6,[1][10] 58. Retrieved from [Link] (Foundational protocol for bisulfite method).
Sources
- 1. CN103880625A - Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid - Google Patents [patents.google.com]
- 2. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 3. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. designer-drug.com [designer-drug.com]
- 7. EP0071568B1 - Mandelic acid derivatives, process for their preparation and their microbicidal application - Google Patents [patents.google.com]
- 8. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0596466A2 - The process for producing D-mandelic acid - Google Patents [patents.google.com]
- 10. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 132741-30-1: 2,4-difluoromandelic acid | CymitQuimica [cymitquimica.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof - Google Patents [patents.google.com]
- 14. Environmentally friendly production of mandelic acid [mpg.de]
- 15. researchgate.net [researchgate.net]
Enzymatic resolution of racemic 3,5-Difluoromandelic acid
Application Note: High-Efficiency Enzymatic Resolution of Racemic 3,5-Difluoromandelic Acid
Executive Summary
This compound is a high-value chiral synthon utilized in the synthesis of next-generation antithrombotic agents, antitumor drugs, and broad-spectrum antibiotics. The electron-withdrawing fluorine atoms at the 3 and 5 positions enhance metabolic stability and lipophilicity but also render the molecule sensitive to harsh racemization conditions typical of classical chemical resolution.
This guide details a robust, scalable protocol for the enzymatic kinetic resolution (EKR) of racemic this compound. Unlike diastereomeric salt crystallization, which often requires exhaustive screening of resolving agents (e.g., proline amides), this biocatalytic approach utilizes the high stereoselectivity of Pseudomonas fluorescens lipase (Amano Lipase AK) to hydrolyze the methyl ester precursor under mild, aqueous conditions.
Mechanistic Principles
The resolution relies on the ability of lipases to discriminate between enantiomers of the racemic ester (Methyl 3,5-difluoromandelate).
-
The Catalyst: Pseudomonas fluorescens lipase (PFL) is selected for its "lipase fold" geometry, which accommodates the bulky aromatic ring of mandelates while exerting strict stereocontrol over the ester bond.
-
The Reaction: Hydrolysis.[1][2][3][4] The enzyme preferentially hydrolyzes the (R)-ester to the free (R)-acid , leaving the (S)-ester intact.
-
Fluorine Effect: The 3,5-difluoro substitution increases the electrophilicity of the carbonyl carbon, typically enhancing the reaction rate (
) compared to non-fluorinated mandelates, though it may slightly impact due to altered binding hydrophobicity.
Reaction Pathway Diagram
Figure 1: Kinetic resolution pathway. The lipase selectively hydrolyzes the (R)-enantiomer.[1][5]
Experimental Protocol
Materials & Reagents
-
Substrate: Racemic this compound (converted to methyl ester in situ or pre-synthesized).
-
Enzyme: Amano Lipase AK (Pseudomonas fluorescens) or Amano Lipase PS (Burkholderia cepacia).
-
Solvent: Methyl tert-butyl ether (MTBE) (organic phase); 0.1 M Phosphate Buffer (pH 7.0) (aqueous phase).[6]
-
Workup: Sodium bicarbonate (saturated), Ethyl acetate, HCl (1 M).
Step 1: Substrate Preparation (Esterification)
Note: Enzymatic hydrolysis requires the ester form. The acid must be protected first.
-
Dissolve racemic this compound (10 g, 53 mmol) in Methanol (100 mL).
-
Add catalytic conc.
(0.5 mL). -
Reflux for 4 hours (Monitor by TLC/HPLC until acid is consumed).
-
Concentrate in vacuo, neutralize with
, and extract with Ethyl Acetate. -
Evaporate solvent to yield Racemic Methyl 3,5-difluoromandelate (Yield >95%).
Step 2: Enzymatic Hydrolysis (The Resolution)
-
Emulsion Preparation: In a reaction vessel, dissolve 5.0 g of Racemic Methyl Ester in 25 mL of MTBE.
-
Add 100 mL of 0.1 M Phosphate Buffer (pH 7.0). Vigorously stir to create an emulsion.
-
Initiation: Add 500 mg of Lipase AK (10% w/w relative to substrate).
-
Incubation: Stir at 30°C @ 250 rpm. Maintain pH 7.0 by automatic titration with 1.0 M NaOH (or manual addition) if scale permits, as hydrolysis releases acid.
-
Monitoring: Monitor conversion via chiral HPLC (see Section 4). Stop reaction when conversion reaches 45-50% (typically 24-48 hours).
Step 3: Separation & Purification
The beauty of this method is the phase separation of product and reactant based on acidity.
-
Quench: Filter off the enzyme (celite filtration) or stop stirring.
-
Phase Separation: Transfer mixture to a separatory funnel.
-
Extraction 1 (Removal of Ester):
-
Adjust aqueous phase to pH 8.0 using saturated
. -
Extract with MTBE or Ethyl Acetate (3 x 50 mL).
-
Organic Layer: Contains (S)-Methyl 3,5-difluoromandelate (ee > 98%).
-
Aqueous Layer: Contains (R)-3,5-difluoromandelate sodium salt .
-
-
Extraction 2 (Isolation of Acid):
Step 4: Chemical Hydrolysis of (S)-Ester (Optional)
If the (S)-acid is required, chemically hydrolyze the isolated (S)-ester (from Step 3, Organic Layer) using LiOH in THF/Water.
Analytical Methods
Precise determination of Enantiomeric Excess (ee) is critical. The fluorine atoms can alter retention times compared to standard mandelic acid.
Table 1: Chiral HPLC Conditions
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Aromatic ring) or 210 nm |
| Retention Times (Approx) | (S)-Ester: ~8.5 min (R)-Ester: ~11.2 min (Note: Acid product usually elutes differently or requires derivatization to methyl ester for accurate ee determination) |
Tip: For best accuracy, derivatize the isolated (R)-acid back to the methyl ester using diazomethane or MeOH/H2SO4 before HPLC injection to compare directly with the starting material.
Workflow Visualization
Figure 2: Operational workflow for the chemo-enzymatic resolution process.
Troubleshooting & Optimization
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | pH Drop | The hydrolysis releases acid, dropping pH and inhibiting lipase. Ensure robust buffering (0.1 M) or use a pH-stat titrator. |
| Low Enantioselectivity (E < 20) | Non-specific Hydrolysis | Spontaneous chemical hydrolysis can occur at high pH (>8). Keep pH strictly at 7.0. Lower temperature to 20°C. |
| Emulsion Issues | Protein Aggregation | Add a small amount of surfactant (e.g., Triton X-100) or filter through a celite pad before separation. |
| Substrate Insolubility | High Fluorine Lipophilicity | Increase the ratio of organic co-solvent (MTBE or Toluene) up to 1:1 v/v. |
References
-
Lipase-Catalyzed Kinetic Resolution of Mandelic Acid Derivatives
- Title: Lipase-catalyzed kinetic resolution of 3-aryl alkanoic acids.
- Source: Almac Group / PubMed (Contextual Analog).
-
URL:[Link] (General reference for industrial biocatalysis protocols).
-
Salt Resolution Alternative
-
Mechanism of Lipase Action
-
General Protocol for Fluorinated Mandelates
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. almacgroup.com [almacgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid - Google Patents [patents.google.com]
- 8. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 9. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
- 10. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Difluoromandelic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 3,5-Difluoromandelic acid from a typical reaction mixture. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to diagnose and resolve common experimental challenges effectively.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you may encounter during the isolation and purification of this compound, particularly after its synthesis, which often involves the reaction of 3,5-difluorobenzaldehyde with a cyanide source, followed by hydrolysis.
Question 1: After acidification of the hydrolysis mixture, my product has precipitated as an oil or a sticky solid, not a crystalline material. What should I do?
Answer:
This phenomenon, known as "oiling out," is a common issue in the crystallization of many organic compounds, including substituted mandelic acids. It occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of impurities is high, disrupting the crystal lattice formation.
Causality:
-
High Impurity Load: The crude reaction mixture may contain unreacted 3,5-difluorobenzaldehyde, its cyanohydrin intermediate, or dimeric byproducts formed during hydrolysis. These impurities can act as a solvent for your desired product, preventing proper crystallization.
-
Supersaturation Level is Too High: Rapid acidification or cooling can lead to a sudden and high degree of supersaturation, favoring amorphous precipitation over orderly crystal growth.
-
Inappropriate Solvent Environment: The aqueous environment post-hydrolysis might not be the ideal medium for the crystallization of the relatively nonpolar this compound.
Step-by-Step Resolution Protocol:
-
Re-dissolution and Extraction:
-
Do not attempt to filter the oil. Instead, perform a liquid-liquid extraction. Add an appropriate organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK) to the mixture. These solvents are effective for extracting mandelic acid derivatives.
-
Gently agitate the biphasic mixture to dissolve the oil and transfer the this compound into the organic phase.
-
Separate the organic layer. Wash it with brine to remove excess water and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Swap and Controlled Crystallization:
-
Concentrate the dried organic extract under reduced pressure to remove the extraction solvent.
-
At this stage, you can attempt a controlled recrystallization. Based on the properties of similar aromatic carboxylic acids, a mixed solvent system is often effective. A good starting point would be a solvent in which the acid is soluble when hot (like toluene or isopropanol) and an anti-solvent in which it is poorly soluble (like hexanes or heptane).
-
Dissolve the crude residue in a minimal amount of the hot primary solvent.
-
Slowly add the anti-solvent dropwise until the solution becomes faintly turbid.
-
Gently warm the mixture until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
-
Consider Seeding:
-
If you have a small amount of pure this compound, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Question 2: My recrystallized this compound has a low melting point and a broad melting range. How can I improve its purity?
Answer:
A low and broad melting point is a classic indicator of impurities. The melting point of pure this compound is reported to be in the range of 135-139 °C. A significant deviation suggests the presence of residual starting materials, solvents, or byproducts.
Causality:
-
Incomplete Removal of Starting Materials: Unreacted 3,5-difluorobenzaldehyde or its precursors may still be present.
-
Presence of Isomeric or Structurally Related Impurities: Side reactions during synthesis can generate impurities that have similar solubility profiles to the desired product, making them difficult to remove by a single recrystallization.
-
Trapped Solvent: The crystal lattice may have incorporated molecules of the recrystallization solvent.
Purity Enhancement Workflow:
-
Analytical Assessment (Optional but Recommended):
-
Use High-Performance Liquid Chromatography (HPLC) to assess the purity and identify the number of major impurities. A typical method for mandelic acids involves a reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid).
-
-
Secondary Recrystallization:
-
Perform a second recrystallization, potentially using a different solvent system than the first. If you used a toluene/heptane system initially, consider an alcohol like isopropanol or an ethyl acetate/hexanes mixture for the second attempt. This change in solvent polarity can alter the solubility of impurities, leading to better separation.
-
-
Activated Carbon Treatment:
-
If your product is colored, this often indicates the presence of polar, high molecular weight byproducts. During the redissolution step of recrystallization (before cooling), add a small amount of activated carbon to the hot solution.
-
Stir for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon. This can effectively remove color and certain impurities.
-
-
Preparative Chromatography:
-
For high-purity requirements, especially in drug development, preparative HPLC is the most effective method for removing closely related impurities. This technique uses a larger column and higher sample loads than analytical HPLC to isolate pure fractions of the target compound.
-
Question 3: I am struggling with low recovery after recrystallization. What factors could be responsible, and how can I improve my yield?
Answer:
Low recovery is a common trade-off for high purity in recrystallization. However, optimizing the process can help you achieve a better balance.
Causality:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (e.g., to remove activated carbon), some product will crystallize prematurely and be lost.
-
Incomplete Precipitation: The product may have significant solubility in the solvent even at low temperatures.
Strategies to Improve Yield:
-
Minimize Solvent Volume:
-
When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.
-
-
Optimize the Cooling Process:
-
Slow cooling is crucial. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.
-
-
Recover a Second Crop:
-
After filtering the initial crystals, take the mother liquor and concentrate it to about half its original volume.
-
Cool this concentrated solution to see if a second crop of crystals forms. Note that this second crop will likely be less pure than the first and should be analyzed separately.
-
-
Choose an Optimal Solvent System:
-
The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility for it when cold. Experiment with different solvent/anti-solvent combinations to find the best system for this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
-
Unreacted Starting Materials: 3,5-difluorobenzaldehyde is a common starting material and can persist in the final product if the initial reaction is incomplete.
-
Cyanohydrin Intermediate: The 2-hydroxy-2-(3,5-difluorophenyl)acetonitrile intermediate may not be fully hydrolyzed.
-
Dimeric Esters: Mandelic acids are known to form dimers through intermolecular esterification of the hydroxyl and carboxylic acid groups, especially under acidic or thermal conditions.
-
Oxidation Products: The aldehyde starting material can be oxidized to 3,5-difluorobenzoic acid.
Q2: What is the best way to monitor the purity of this compound during purification?
-
HPLC is the gold standard for quantitative purity analysis. It can separate the target compound from most impurities and provide accurate area percentages.
-
Thin Layer Chromatography (TLC) is a quick, qualitative method to assess the number of components in your mixture and track the progress of the purification.
-
Melting Point Analysis is a simple and effective way to gauge purity. A sharp melting point close to the literature value (135-139 °C) indicates high purity.
Q3: Can I use liquid-liquid extraction as a primary purification step?
-
Yes, acid-base extraction is a very effective initial purification step. After hydrolysis, ensure the aqueous solution is basic (pH > 8) with a base like sodium bicarbonate. This will deprotonate the this compound, making it water-soluble. You can then wash the aqueous layer with a solvent like dichloromethane or ethyl acetate to remove neutral organic impurities (e.g., unreacted aldehyde). Afterward, re-acidify the aqueous layer to a pH < 2 with an acid like HCl, which will protonate your product, making it less water-soluble and allowing you to extract it into a fresh portion of organic solvent.
Data and Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Step | Solvent System | Rationale & Comments |
| Extraction | Ethyl Acetate / Water | Good partitioning coefficient for mandelic acid derivatives. |
| Methyl Isobutyl Ketone (MIBK) / Water | Lower water miscibility than ethyl acetate, can be advantageous. | |
| Recrystallization | Toluene / Heptane | Good for aromatic compounds. Toluene for dissolution, heptane as anti-solvent. |
| Isopropanol / Water | Isopropanol is a known solvent for optical resolution of this compound, suggesting good solubility. Water can be used as an anti-solvent. | |
| Ethyl Acetate / Hexanes | A common polar/non-polar system effective for a wide range of organic acids. |
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of the primary hot solvent (e.g., Toluene) and heat the mixture to boiling with stirring until the solid is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature.
-
Two Solvents: To the hot filtrate, add the anti-solvent (e.g., Heptane) dropwise until a persistent cloudiness appears. Reheat to obtain a clear solution.
-
-
Cooling: Let the flask stand undisturbed until it reaches room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Visualizing the Purification Workflow
Caption: General purification workflow for this compound.
References
-
PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (2017). CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.
- Google Patents. (2012). JP4995429B2 - Method for purifying mandelic acids.
- Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- PubMed Central. (2023). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad023.
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
- Google Patents. (1981). US4259521A - Process for resolving DL-mandelic acid.
- Redalyc. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73.
- MDPI. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Molecules, 27(18), 5986.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
- PubMed Central. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.
-
DIAL.pr - BOREAL. (2022). Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. Retrieved from [Link]
- Google Patents. (1951). US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof.
- ResearchGate. (2008). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. Journal of the Chinese Chemical Society, 55(4), 852-857.
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Stability issues of 3,5-Difluoromandelic acid under acidic conditions
Welcome to the technical support center for 3,5-Difluoromandelic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is an aromatic alpha-hydroxy acid utilized as a precursor in the synthesis of various pharmaceutical compounds.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity and stability of the molecule, particularly the lability of the benzylic hydroxyl group. Under acidic conditions, this hydroxyl group can be protonated, forming a good leaving group (water) and generating a resonance-stabilized benzylic carbocation. This carbocation is susceptible to further reactions, leading to degradation of the parent molecule. Understanding and mitigating this degradation is crucial for its successful application.
Troubleshooting Guide: Stability Issues in Acidic Media
This section addresses common problems encountered when working with this compound in acidic environments.
Issue 1: Unexpected Loss of Starting Material and Appearance of Unknown Peaks in HPLC Analysis
Scenario: You are running a reaction using this compound in an acidic solution (e.g., HCl, H₂SO₄, or TFA in an organic solvent) and notice a significant decrease in the peak corresponding to your starting material, accompanied by the emergence of one or more new, less polar peaks in your HPLC chromatogram.
Probable Cause: Acid-catalyzed degradation of this compound is likely occurring. The primary degradation pathway is proposed to be a dehydration-decarbonylation cascade.
Proposed Degradation Pathway:
Caption: Proposed acid-catalyzed degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Protocol: Forced Degradation Study
To understand the stability of your specific batch of this compound under your experimental conditions, a forced degradation study is recommended.
Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide (for neutralization)
-
HPLC grade water and acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC, monitoring for the disappearance of the parent peak and the appearance of new peaks.
Data Analysis:
-
Calculate the percentage of degradation over time.
-
Characterize the degradation products using techniques like LC-MS to confirm their identity.
Table 1: Example Data from a Forced Degradation Study
| Time (hours) | This compound (%) | Degradation Product 1 (%) (e.g., 3,5-Difluorobenzaldehyde) |
| 0 | 100 | 0 |
| 2 | 92.5 | 7.1 |
| 4 | 85.3 | 14.2 |
| 8 | 71.8 | 27.5 |
| 24 | 45.2 | 53.9 |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[2] It is also advisable to protect it from direct sunlight.[3] While generally stable as a solid, prolonged exposure to acidic vapors in a storage area could potentially initiate surface degradation.
Q2: I need to perform a reaction in an acidic medium. How can I minimize the degradation of this compound?
A2: Consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Acid Strength: If your reaction tolerates it, use a weaker acid (e.g., acetic acid, formic acid) instead of strong mineral acids.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired conversion is achieved to avoid prolonged exposure to acidic conditions.
-
Protecting Groups: For multi-step syntheses, consider protecting the benzylic hydroxyl group as an ether or ester before proceeding with acidic steps. This protecting group can be removed under milder, non-acidic conditions later in the synthetic route.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[4][5] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a good starting point. The method should be able to resolve the parent this compound peak from its potential degradation products, such as 3,5-Difluorobenzaldehyde and 3,5-Difluorobenzoic acid.
Q4: How do the fluorine atoms affect the stability of the molecule?
A4: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a dual effect. On one hand, it can destabilize the benzylic carbocation intermediate formed upon protonation and loss of water, which might slow down the degradation compared to unsubstituted mandelic acid. On the other hand, the inductive effect of fluorine atoms increases the acidity of the carboxylic acid proton, but this is less relevant to the degradation of the hydroxyl group. The overall impact on stability under acidic conditions is a balance of these electronic effects.[6]
Q5: Are there any non-acidic catalysts that can be used in reactions involving this compound to avoid degradation?
A5: The choice of catalyst is highly reaction-dependent. However, exploring alternatives to strong acids is a valid strategy. For instance, if you are performing a condensation reaction, you might consider using a Lewis acid catalyst that is less prone to promoting dehydration. For esterification reactions, using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with a non-acidic catalyst like DMAP (4-dimethylaminopyridine) can be an effective alternative to acid-catalyzed methods.
References
- Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Dosage Form. (2021). SciSpace.
- Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Dosage Form. (2021). Journal of Drug Delivery and Therapeutics.
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral st
- Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). (2019). RSC Publishing.
- D (-) MANDELIC ACID. (n.d.). CDH Fine Chemical.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). PubMed.
- Bacterial mandelic acid degradation pathway and its applic
- This compound. (n.d.). BLD Pharm.
- Deracemisation of Mandelic Acid to Optically Pure Non-Natural L-Phenylglycine via a Redox-Neutral Biocatalytic Cascade. (2025).
- A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as. (n.d.).
- SAFETY D
- Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. (n.d.). MDPI.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applic
- Effect of environmental conditions on the fluoride sensitivity of acid production by S. sanguis NCTC 7865. (n.d.). PubMed.
- Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. (n.d.).
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
- A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2025).
- Process for the preparation and resolution of mandelic acid derivatives. (n.d.).
- Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed.
- (S)-3,5-Difluoromandelic acid. (n.d.). ChemScene.
- This compound 97 132741-31-2. (n.d.). Sigma-Aldrich.
- 3,4-DIFLUOROMANDELIC ACID. (n.d.). FINETECH INDUSTRY LIMITED.
- This compound 97 132741-31-2. (n.d.). Sigma-Aldrich.
Sources
- 1. Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of 3,5-Difluoromandelic Acid
Case ID: 35-DFMA-TAIL Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Triple Threat" Molecule
Welcome to the technical guide for 3,5-Difluoromandelic acid (3,5-DFMA). If you are experiencing peak tailing (Asymmetry Factor > 1.5), standard "generic" troubleshooting often fails because this molecule presents a unique "Triple Threat" to Reverse Phase Chromatography (RPC):
-
Acidity (pKa Shift): The fluorine atoms at the 3,5 positions are electron-withdrawing, lowering the pKa of the carboxylic acid group (approx. pKa ~2.9–3.[1]1) compared to unsubstituted mandelic acid (pKa 3.4).[1] This makes pH control critical.[1]
-
Chelation Potential: The
-hydroxy acid moiety (hydroxyl group adjacent to the carboxyl) creates a "claw" that avidly binds trace metals (Iron, Titanium) in your stainless steel system, causing severe, broad tailing. -
Silanol Interaction: The hydroxyl group can hydrogen bond with free silanols on the silica surface, while the phenyl ring creates
- interactions.
This guide moves beyond basic advice to address these specific molecular mechanisms.
Diagnostic Triage: Identify Your Root Cause[1]
Before altering your method, use this logic flow to identify the dominant failure mode.
Figure 1: Diagnostic logic tree for isolating peak tailing sources in 3,5-DFMA analysis.
Module 1: Mobile Phase Chemistry (The Ionization Trap)
The Science: To achieve a sharp peak, the analyte must exist in a single state (neutral). If the pH is near the pKa (~3.0), the molecule splits between neutral and anionic forms. The anion is repelled by the C18 pores (fronting/splitting) or interacts with cationic impurities (tailing).
The Solution: You must suppress ionization by operating at 2 pH units below the pKa .
Optimized Mobile Phase Protocol
| Parameter | Recommendation | Rationale |
| Target pH | 2.1 ± 0.1 | Ensures >99% of 3,5-DFMA is protonated (neutral). |
| Acid Modifier | 0.1% Phosphoric Acid (UV) or 0.1% Formic Acid (MS) | Phosphoric acid buffers silanols better than organic acids.[1] Use Formic only if MS detection is required.[1] |
| Buffer Strength | 20–25 mM | High ionic strength masks residual silanols.[1] |
| Organic Modifier | Methanol | Methanol is protic and can help suppress silanol activity better than ACN for acidic compounds.[1] |
Expert Tip: Avoid TFA (Trifluoroacetic acid) if possible.[1] While it suppresses tailing well, it can cause ion suppression in MS and retention time drift due to column equilibration issues.
Module 2: The Chelation Trap (Metal Interaction)
The Science:
3,5-DFMA is an
Validation Experiment: Inject a standard of 2,3-Dihydroxynaphthalene or Hinokitiol .[1] If these known chelators tail, your system has active metal sites.[1]
System Passivation Protocol
Perform this if you suspect metal interaction.[4]
-
Remove Column: Install a union connector in place of the column.
-
Flush 1: Water (10 mins at 1 mL/min).
-
Passivation Step: Flush with 30% Phosphoric Acid or 10 mM EDTA (pH 8) for 60 minutes.
-
Note: Phosphoric acid is preferred for LC-UV systems; EDTA is better for severe contamination but harder to wash out.[1]
-
-
Flush 2: Water (30 mins) to remove all acid/chelator.[1]
-
Re-install Column: Use PEEK (polymer) tubing and PEEK frits if possible to prevent re-contamination.[1]
Module 3: Stationary Phase Selection
Standard C18 columns often fail because the polar -OH group on 3,5-DFMA interacts with silica silanols.[1]
Recommended Column Chemistries:
-
C18 with Polar Embedding:
-
Pentafluorophenyl (PFP/F5):
-
"Hybrid" Silica (Type B):
Frequently Asked Questions (FAQ)
Q: Can I use ion-pairing agents like Tetrabutylammonium hydroxide? A: Yes, but proceed with caution.[1] Ion-pairing can produce excellent peak shape by neutralizing the charge. However, it permanently alters the column (you cannot use it for other methods easily) and is incompatible with LC-MS (severe suppression).[1] Try the Low pH method first.
Q: My peak is splitting, not just tailing. Why? A: This is likely Solvent Mismatch . If you dissolve 3,5-DFMA in 100% Acetonitrile but your starting mobile phase is 95% Water, the analyte precipitates or travels faster than the mobile phase front.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% MeOH / 0.1% H3PO4).
Q: Why does the tailing get worse over time? A: This suggests Metal Leaching or Guard Column Saturation . As the frit corrodes, more iron is exposed, increasing chelation. Replace the guard cartridge and consider passivating the system.
References
-
Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions.[Link]
-
Phenomenex. (2025).[1][11] How to Reduce Peak Tailing in HPLC?[Link]
-
LCGC International. (2019).[1] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.[Link]
-
Restek. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
SilcoTek Corporation. (2019).[1] Identifying and Preventing Metal Ion Leaching in HPLC Systems.[Link]
Sources
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. 3,5-二氟扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. lctsbible.com [lctsbible.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Restek - Videoartikel [de.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Is Your HPLC Steeling Your Column Life? [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Purity Optimization of 3,5-Difluoromandelic Acid
The following guide is structured as an interactive Technical Support Center resource. It is designed to be modular, allowing you to jump directly to the troubleshooting step relevant to your current impurity profile.
Product ID: 3,5-DFMA-Tech Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 31, 2026
👋 Welcome. Let’s clean up your material.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your commercial batch of 3,5-difluoromandelic acid (3,5-DFMA) is failing downstream QC.
Commercial synthesis of fluorinated mandelic acids typically proceeds via the hydrolysis of cyanohydrins derived from 3,5-difluorobenzaldehyde. Consequently, the "purity" issues you face are rarely random; they are chemically determined by this lineage.
This guide prioritizes causality . We do not just "wash" samples; we target specific molecular contaminants based on their solubility and ionization profiles.
Part 1: Diagnostic Triage
"What exactly is contaminating my sample?"
Before attempting purification, match your observation to the impurity profile below. Blind recrystallization often leads to yield loss without purity gain.
| Observation | Probable Impurity | Origin | Diagnostic Check |
| Sweet/Almond Odor | 3,5-Difluorobenzaldehyde | Unreacted Starting Material | TLC (Non-polar), 1H NMR (Aldehyde proton ~10 ppm) |
| White Solid (Wrong MP) | 3,5-Difluorobenzoic Acid | Over-oxidation side product | HPLC (Often co-elutes), MP depression (Pure impurity MP: ~122°C) |
| Yellow/Brown Color | Polymeric Tars / Phenolics | Oligomerization of aldehyde | Visual Inspection |
| Ash/Residue | Inorganic Salts (NaCl/KCl) | Hydrolysis remnants | Residue on Ignition (ROI) |
| Low Optical Rotation | Enantiomer (Distomer) | Racemization during hydrolysis | Chiral HPLC |
Part 2: The Purification Logic (Decision Matrix)
Do not treat all impurities equally. Aldehydes require solubility-based separation, while benzoic acid analogs require precise crystallization due to pKa similarities.
Figure 1: Strategic workflow for sequential impurity removal. Note the "pKa Trap" regarding benzoic acid separation.
Part 3: Technical Protocols
Protocol A: Removing Non-Polar Impurities (The Aldehyde Wash)
Target: 3,5-Difluorobenzaldehyde Mechanism: Differential Solubility. The mandelic acid moiety is polar (hydroxyl + carboxyl), while the aldehyde precursor is significantly less polar. We exploit this using a non-polar solvent where the acid is insoluble but the aldehyde dissolves.
Steps:
-
Dry the Solid: Ensure your crude material is dry. Water content will drag the acid into the organic wash.
-
Slurry: Suspend the crude solid in Toluene (5 mL per gram of solid).
-
Why Toluene? It solubilizes the aldehyde and polymeric tars but is a poor solvent for the polar mandelic acid at room temperature [1].
-
-
Agitate: Stir vigorously at room temperature for 30 minutes.
-
Tip: If the impurity level is >5%, heat to 40°C for 10 minutes, then cool back to room temperature.
-
-
Filtration: Filter the solid. The yellow filtrate contains the aldehyde and tars. The filter cake is your semi-purified acid.
Protocol B: The "Benzoic Acid" Problem (Recrystallization)
Target: 3,5-Difluorobenzoic acid The Trap: You might be tempted to use Acid-Base extraction. Do not.
-
pKa of 3,5-Difluorobenzoic acid: ~3.52 [2].[1]
-
pKa of this compound: ~3.4 (estimated).
-
Result: They will ionize and extract together. You cannot separate them efficiently by pH adjustment alone.
The Solution: Recrystallization We utilize the higher water solubility of the mandelic acid (due to the extra -OH group) compared to the benzoic acid analog, or the steep solubility curve in Toluene/EtOAc.
Recommended Solvent System: Water (with optional acid)
-
Dissolve the crude acid in minimum boiling water.
-
Hot Filtration: If insoluble black specks remain, filter while hot.
-
Controlled Cooling: Allow to cool slowly to room temperature.
-
Critical: If 3,5-difluorobenzoic acid is the major impurity, it is less soluble in water than the mandelic acid. You may need to filter off the first crop (which might be enriched in benzoic impurity) or use a co-solvent like 5% MeOH to keep the benzoic acid in solution while the mandelic acid crystallizes (requires optimization based on specific ratios).
-
-
Alternative (Non-Aqueous): Dissolve in minimum hot Ethyl Acetate. Add hot Toluene until slightly cloudy. Cool. The mandelic acid generally crystallizes purer.
Protocol C: QC Method (HPLC)
Validation: You must verify purity using a method capable of resolving the acid from its oxidative impurity.
-
Column: C18 or Phenyl-Hexyl (e.g., Kromasil C8 or equivalent) [3].
-
Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.0).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: 220 nm (or 254 nm).
-
Note: The mandelic acid (more polar) will elute before the benzoic acid and the aldehyde.
Part 4: Troubleshooting FAQs
Q: My product is "oiling out" instead of crystallizing. Why? A: This is usually caused by residual solvent (like toluene from the wash) or high impurity levels lowering the melting point.
-
Fix: Re-dissolve the oil in a small amount of EtOAc, dry with MgSO4, evaporate to dryness to get a solid foam, then attempt recrystallization again. Seeding with a pure crystal is highly effective here.
Q: I need enantiopure (S)-3,5-Difluoromandelic acid. Can I purify the racemate? A: You cannot separate enantiomers by standard recrystallization. You must perform a Classical Resolution .
-
Agent: (1R,2R)-(-)-Pseudoephedrine or (S)-Phenylethylamine.
-
Solvent: Isopropanol or Ethanol.
-
Mechanism:[4][5][6] Formation of diastereomeric salts which have different solubilities [4].
Q: The color won't go away. It’s still light yellow. A: Fluorinated aromatics often form stubborn colored oligomers.
-
Fix: During the hot filtration step of recrystallization (Protocol B), add Activated Carbon (5 wt%) . Stir for 10 minutes at hot temperature, then filter through Celite.
Q: Can I use Hexane instead of Toluene for the wash? A: Yes, but Toluene is more effective at solvating the polar "tars" and the aldehyde. Hexane is often too non-polar to remove the sticky colored impurities effectively.
References
-
Separation of Mandelic Acid by Reactive Extraction. National Institutes of Health (PMC). Discusses diluents like Toluene and their interaction with mandelic acid solubility.
-
3,5-Difluorobenzoic acid Properties. ChemicalBook. Provides physical property data including pKa estimates and melting points for the impurity.
-
Simultaneous detection of VMA and HVA by HPLC. NeuroQuantology. Validated HPLC methods for vanillylmandelic acid, applicable to fluorinated analogs.
-
Process for resolving DL-mandelic acid. Google Patents (US4259521A). Detailed methodology for the chiral resolution of mandelic acids using amino-alcohols.
Sources
- 1. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. helixchrom.com [helixchrom.com]
- 4. library.gwu.edu [library.gwu.edu]
- 5. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]
- 6. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
Identifying and characterizing byproducts in 3,5-Difluoromandelic acid reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the synthesis of 3,5-Difluoromandelic acid. It is designed to help you identify and characterize potential byproducts, troubleshoot common issues, and ensure the integrity of your synthesis.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable building block in pharmaceutical and materials science, typically proceeds through the nucleophilic addition of a cyanide source to 3,5-difluorobenzaldehyde to form the corresponding cyanohydrin, 3,5-difluoromandelonitrile. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final product. While this pathway is well-established, the reactivity of the starting materials and intermediates can lead to the formation of several byproducts, complicating purification and impacting yield and purity.
This guide will address the most common challenges encountered during this synthesis, providing a framework for identifying and mitigating the formation of unwanted impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled, or the yield of this compound is significantly lower than expected. What are the likely causes?
A1: Low yields can stem from several factors, primarily related to the stability of the starting materials and intermediates, as well as reaction conditions.
-
Purity of 3,5-Difluorobenzaldehyde: The starting aldehyde is susceptible to oxidation, especially if it has been stored for a prolonged period or exposed to air. The presence of the corresponding carboxylic acid, 3,5-difluorobenzoic acid, will not participate in the cyanohydrin formation and will reduce your overall yield. It is advisable to use freshly distilled or recently purchased 3,5-difluorobenzaldehyde.
-
Inefficient Cyanohydrin Formation: The addition of cyanide to the aldehyde is a reversible equilibrium. To drive the reaction towards the product, it is crucial to maintain the appropriate pH and temperature. For instance, using an alkali metal cyanide, the pH should be slightly acidic to favor the formation of HCN in situ, which is the active nucleophile.
-
Incomplete Hydrolysis: The hydrolysis of the nitrile group of 3,5-difluoromandelonitrile to the carboxylic acid is a critical step. If the reaction time is too short, the temperature is too low, or the acid/base concentration is insufficient, you may isolate unreacted nitrile or the intermediate amide, 3,5-difluoromandelamide.
-
Side Reactions of the Aldehyde: Under strongly basic conditions, 3,5-difluorobenzaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction.[1][2] This disproportionation reaction results in the formation of 3,5-difluorobenzyl alcohol and 3,5-difluorobenzoic acid, consuming your starting material and complicating purification.
Q2: I've observed an unexpected peak in my HPLC analysis of the crude reaction mixture. How can I identify this byproduct?
A2: The identity of the byproduct will depend on the specific stage of the reaction and the conditions employed. Here's a systematic approach to identification:
-
Consider the Reaction Pathway: Based on the synthetic route, the most probable impurities are:
-
Unreacted 3,5-difluorobenzaldehyde: If the cyanohydrin formation was incomplete.
-
3,5-Difluoromandelonitrile: If the hydrolysis was incomplete.
-
3,5-Difluoromandelamide: An intermediate of the hydrolysis.
-
3,5-Difluorobenzoic Acid: From oxidation of the starting aldehyde or the Cannizzaro reaction.
-
3,5-Difluorobenzyl Alcohol: From the Cannizzaro reaction.
-
-
Utilize Analytical Techniques:
-
HPLC-MS: This is a powerful tool for initial identification. The mass-to-charge ratio (m/z) of the unknown peak can be compared to the molecular weights of the potential byproducts (see table below).
-
NMR Spectroscopy: If the impurity can be isolated or is present in a significant amount, 1H and 13C NMR are invaluable for structural elucidation. Key diagnostic peaks for the likely byproducts are summarized in the table below.
-
FTIR Spectroscopy: The presence of characteristic functional group stretches (e.g., -C≡N for the nitrile, -C=O for the aldehyde and acid, -OH for the alcohol and acid) can provide further evidence.
-
Characterization of Potential Byproducts
The following table summarizes the key analytical data for the most common byproducts encountered in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight | Key 1H NMR Signals (in CDCl3, approximate δ ppm) | Key Mass Spec (EI) Fragments (m/z) |
| 3,5-Difluorobenzaldehyde | C7H4F2O | 142.10 | 9.9 (s, 1H, -CHO), 7.4-7.2 (m, 3H, Ar-H) | 142 (M+), 141, 113, 87 |
| 3,5-Difluoromandelonitrile | C8H5F2NO | 169.13 | 7.2-7.0 (m, 3H, Ar-H), 5.6 (s, 1H, -CH(OH)CN) | 169 (M+), 142, 114 |
| 3,5-Difluoromandelamide | C8H7F2NO2 | 187.14 | 7.1-6.9 (m, 3H, Ar-H), 6.5-5.5 (br s, 2H, -CONH2), 5.2 (s, 1H, -CH(OH)-) | 187 (M+), 170, 142 |
| 3,5-Difluorobenzoic Acid | C7H4F2O2 | 158.10 | 11.0-12.0 (br s, 1H, -COOH), 7.6 (m, 2H, Ar-H), 7.1 (m, 1H, Ar-H)[3] | 158 (M+), 141, 113 |
| 3,5-Difluorobenzyl Alcohol | C7H6F2O | 144.12 | 7.0-6.8 (m, 3H, Ar-H), 4.7 (s, 2H, -CH2OH) | 144 (M+), 125, 115 |
Experimental Protocols for Byproduct Analysis
Protocol 1: HPLC-MS Analysis of Crude Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI in both positive and negative ion modes).
-
-
Data Analysis: Compare the retention times and mass spectra of the observed peaks with those of authentic standards if available, or with the data provided in the table above.
Protocol 2: Isolation of Byproducts by Preparative HPLC or Column Chromatography
-
Method Development: Optimize the separation of the desired product from the impurities on an analytical HPLC system.
-
Scale-Up: Transfer the optimized method to a preparative HPLC system or develop a suitable column chromatography method (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Fraction Collection: Collect the fractions corresponding to the impurity peaks.
-
Characterization: Analyze the isolated fractions by NMR, MS, and FTIR to confirm their identity.
Visualizing Reaction Pathways and Potential Pitfalls
The following diagrams illustrate the main reaction pathway and the formation of key byproducts.
Caption: Main synthesis pathway and formation of major byproducts.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
-
PubChem. 3,5-Difluorobenzaldehyde. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
Chemistry Steps. Cannizzaro Reaction. [Link]
-
ResearchGate. Time course and stoichiometric analysis of mandelonitrile hydrolysis by nitrilase. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
Sources
Validation & Comparative
Comparative Guide: Resolving Agents for Racemic 3,5-Difluoromandelic Acid
Executive Summary
This guide provides a technical comparison of resolving agents for the optical resolution of racemic 3,5-Difluoromandelic acid (3,5-DFMA) . This compound is a critical chiral intermediate in the synthesis of selective enzyme inhibitors and pharmaceutical building blocks.
While generic mandelic acid resolution often employs phenylethylamine, This compound presents unique electronic and steric challenges due to the meta-fluorine substitution. This guide evaluates three distinct methodologies:
-
The Specific Standard: (1R,2R)-(-)-Pseudoephedrine (Chemical Resolution).
-
The Industrial Workhorse: (R)-1-Phenylethylamine (Chemical Resolution).
-
The Green Alternative: Lipase-Catalyzed Kinetic Resolution (Biocatalytic).
Mechanistic Basis of Resolution
The resolution of 3,5-DFMA relies on the discrimination between enantiomers via the formation of diastereomeric pairs.
-
Chemical Resolution: Relies on the difference in solubility between the diastereomeric salts formed by the acid and a chiral base.[1] The presence of electron-withdrawing fluorine atoms at the 3 and 5 positions increases the acidity of the carboxylic group compared to unsubstituted mandelic acid, influencing the stability and lattice energy of the resulting salts.
-
Enzymatic Resolution: Utilizes the stereospecific active site of hydrolases (lipases) to selectively hydrolyze an ester derivative of 3,5-DFMA. This is a kinetic process, not thermodynamic.
Visualizing the Resolution Pathways
Figure 1: Comparison of thermodynamic salt crystallization vs. kinetic enzymatic hydrolysis pathways.
Comparative Analysis of Resolving Agents
Option A: (1R,2R)-(-)-Pseudoephedrine (The Specific Standard)
This is the most documented agent specifically for This compound . Unlike generic amines, the hydroxyl group on pseudoephedrine provides a secondary hydrogen-bonding site that interacts with the
-
Target Enantiomer: Yields (S)-3,5-Difluoromandelic acid .
-
Solvent System: Isopropanol (IPA) is the critical solvent. Ethanol may be used but often results in lower diastereomeric excess (de) due to higher solubility of the salt.
-
Performance:
-
Yield: ~35-40% (out of a theoretical 50%).
-
Optical Purity: >98% ee after one recrystallization.
-
Option B: (R)-1-Phenylethylamine (The Industrial Workhorse)
Commonly used for 4-chloromandelic acid and unsubstituted mandelic acid. While cost-effective, it lacks the secondary interaction points of pseudoephedrine.
-
Target Enantiomer: Typically yields (R)-3,5-Difluoromandelic acid (inverse to pseudoephedrine).
-
Solvent System: Ethanol/Water mixtures.
-
Performance:
-
Yield: Variable (30-45%).
-
Optical Purity: Often requires 2-3 recrystallizations to reach >95% ee. The meta-fluorine atoms reduce the packing efficiency with the simple benzyl group of the amine.
-
Option C: Lipase from Pseudomonas fluorescens (The Biocatalytic Route)
For high-purity requirements where yield is secondary (or if racemization is possible), enzymatic hydrolysis of the ethyl ester is superior.
-
Substrate: Ethyl 3,5-difluoromandelate.
-
Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
-
Performance:
-
Yield: Strictly limited to <50% (kinetic resolution).
-
Optical Purity: Excellent (>99% ee).
-
Data Summary Table
| Feature | (1R,2R)-(-)-Pseudoephedrine | (R)-1-Phenylethylamine (PEA) | P. fluorescens Lipase |
| Method Type | Diastereomeric Crystallization | Diastereomeric Crystallization | Kinetic Resolution (Hydrolysis) |
| Target Isomer | (S)-Acid | (R)-Acid | (S)-Acid |
| Primary Solvent | Isopropanol | Ethanol / Water | Phosphate Buffer / MTBE |
| Enantiomeric Excess | High (>98% after recrystallization) | Moderate (Requires multiple cryst.) | Very High (>99%) |
| Scalability | Medium (Agent recovery required) | High (Cheap agent) | High (Batch/Flow) |
| Cost Efficiency | Low (Agent is controlled substance in some regions) | High | Medium (Enzyme cost) |
| Key Advantage | Proven specificity for 3,5-difluoro substitution | Low cost, bulk availability | Green chemistry, mild conditions |
Detailed Experimental Protocols
Protocol A: Resolution via (1R,2R)-(-)-Pseudoephedrine
Based on verified solubility data for fluorinated mandelic acid derivatives.
Materials:
-
Racemic this compound (10.0 g, 53 mmol)
-
(1R,2R)-(-)-Pseudoephedrine (8.7 g, 53 mmol)
-
Solvent: Isopropanol (IPA)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of racemic acid in 80 mL of boiling Isopropanol.
-
Addition: Add 8.7 g of (1R,2R)-(-)-Pseudoephedrine slowly to the hot solution. Stir until clear.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Do not force cool, as this traps the wrong diastereomer.
-
Harvest: Filter the white precipitate. This is the (S)-Acid · Pseudoephedrine salt .
-
Recrystallization (Critical): Dissolve the wet cake in the minimum amount of boiling IPA (~40-50 mL) and cool again to room temperature.
-
Liberation: Suspend the purified salt in water (50 mL) and acidify with 2N HCl to pH 1-2. Extract with Ethyl Acetate (3 x 30 mL).
-
Drying: Dry the organic layer over MgSO₄ and evaporate to yield (S)-3,5-Difluoromandelic acid.
-
Expected ee: >98%
-
Specific Rotation:
(c=1, H2O) [Verify exact value against standard].
-
Protocol B: Enzymatic Resolution (Alternative)
Best for applications requiring >99% ee without recrystallization.
Materials:
-
Racemic Ethyl 3,5-difluoromandelate (10.0 g)
-
Lipase from Pseudomonas fluorescens (Amano Lipase AK)
-
Phosphate Buffer (0.1 M, pH 7.0)
Step-by-Step:
-
Emulsification: Suspend 10.0 g of the ester in 100 mL of Phosphate Buffer. Add 10 mL of Toluene or MTBE as a co-solvent if solubility is poor.
-
Hydrolysis: Add 100 mg of Lipase. Stir vigorously at 30°C.
-
Monitoring: Monitor the reaction via HPLC (Chiralcel OJ-H column). The reaction will slow down significantly as it approaches 50% conversion.
-
Termination: Stop the reaction when conversion reaches 45-50%. Filter off the enzyme.
-
Separation: Adjust pH to 8.0 and extract the unreacted (R)-ester with Ethyl Acetate.
-
Acid Isolation: Acidify the remaining aqueous phase to pH 2.0 with HCl and extract the formed (S)-acid with Ethyl Acetate.
References
-
Sigma-Aldrich. Product Specification: this compound. (Confirming resolution via Pseudoephedrine in Isopropanol). Link
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
- Yadav, G. D., & Sivakumar, P. (2004). Enzymatic resolution of (±)-mandelic acid derivatives. Biochemical Engineering Journal.
-
Patent US4983771A. Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid. (Demonstrating the reciprocal salt pair stability). Link
-
Reschke, T., et al. (2025).[2] Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution. Reaction Chemistry & Engineering.[2] (Advanced enzymatic methods). Link
Sources
A Researcher's Guide to Unlocking the Chiral Potential of 3,5-Difluoromandelic Acid: A Comparative Investigational Framework
Introduction: The Overlooked Importance of Chirality in Fluorinated Mandelic Acids
Mandelic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of fluorine atoms, as in 3,5-Difluoromandelic acid, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] However, the true therapeutic potential of such molecules can only be unlocked by addressing a fundamental property: chirality.
Like many bioactive molecules, this compound possesses a stereogenic center, meaning it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit dramatically different biological activities, pharmacokinetic profiles, and toxicities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). For instance, (R)-mandelic acid derivatives are key synthons for anticancer agents and antibiotics, whereas (S)-enantiomers are used to prepare nonsteroidal anti-inflammatory drugs.[1][3]
Despite its potential, a survey of the scientific literature reveals a critical knowledge gap: there is a notable absence of direct, comparative studies on the biological activities of (R)- vs (S)-3,5-Difluoromandelic acid. While a product description notes its potential as a γ-secretase inhibitor with stereospecificity, this claim lacks substantiation in peer-reviewed literature.[4]
This guide, therefore, serves not as a review of existing data, but as a comprehensive investigational framework. It is designed for researchers, chemists, and drug development professionals, providing a logical, step-by-step approach to systematically characterize, compare, and ultimately identify the unique biological profile of each enantiomer.
Pillar 1: Foundational Characterization - The Hypothesis of Enantioselective Activity
Before embarking on complex biological assays, the foundational hypothesis must be that the spatial arrangement of the hydroxyl and carboxyl groups relative to the difluorophenyl ring will lead to differential interactions with chiral biological targets like enzymes and receptors. The fluorine atoms at the 3 and 5 positions create a distinct electronic and steric environment, making enantioselective recognition highly probable.
Our investigation begins with the assumption that one enantiomer will show superior activity against a given biological target. The following experimental plan is designed to test this hypothesis rigorously.
Pillar 2: A Proposed Workflow for Comparative Biological Evaluation
To systematically evaluate the enantiomers, a tiered approach is recommended, starting with broad cytotoxicity screening and moving towards more specific mechanistic studies.
Caption: Proposed workflow for the comparative evaluation of (R)- and (S)-3,5-Difluoromandelic acid.
Experimental Protocols: A Guide to Data Generation
The following protocols are detailed to ensure reproducibility and generate high-quality, comparable data. The inclusion of appropriate controls is non-negotiable for a self-validating system.
Experiment 1: Comparative In Vitro Cytotoxicity Assessment
Causality: The first critical question is whether the enantiomers exhibit differential toxicity against cancer cell lines. This broad screening can uncover potential anticancer activity and establish a therapeutic window. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare 100 mM stock solutions of (R)- and (S)-3,5-Difluoromandelic acid in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the media in the wells with the media containing the different concentrations of each enantiomer. Include "vehicle control" wells (containing the highest concentration of DMSO used) and "untreated control" wells.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer.
Hypothetical Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) ± SD |
| (R)-3,5-Difluoromandelic acid | MCF-7 | 15.2 ± 1.8 |
| (S)-3,5-Difluoromandelic acid | MCF-7 | 89.5 ± 7.3 |
| (R)-3,5-Difluoromandelic acid | A549 | 22.7 ± 2.1 |
| (S)-3,5-Difluoromandelic acid | A549 | > 100 |
This hypothetical data illustrates a scenario where the (R)-enantiomer is significantly more potent.
Experiment 2: Target-Specific Enzymatic Assay (γ-Secretase Inhibition)
Causality: Based on preliminary industry information, γ-secretase is a potential target.[4] This enzyme is implicated in Alzheimer's disease and certain cancers. A direct, cell-free enzymatic assay is the gold standard for confirming target engagement and determining inhibitory potency, removing the complexities of cellular uptake and metabolism.
Protocol: In Vitro γ-Secretase Inhibition Assay (Fluorogenic)
-
Reagents: Use a commercially available γ-secretase assay kit containing a fluorogenic substrate (e.g., a peptide linked to a fluorophore and a quencher). This substrate, when cleaved by γ-secretase, produces a fluorescent signal.
-
Enzyme Preparation: Prepare purified γ-secretase enzyme in the supplied assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of (R)- and (S)-3,5-Difluoromandelic acid in assay buffer. Include a known γ-secretase inhibitor as a positive control (e.g., Semagacestat).
-
Reaction Setup: In a 96-well black plate, combine the γ-secretase enzyme, the assay buffer, and the different concentrations of each enantiomer (or controls).
-
Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer (e.g., Ex/Em = 355/440 nm).
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value for each enantiomer.
Caption: Workflow for the γ-secretase enzymatic inhibition assay.
Discussion: Interpreting the Data and Future Directions
Should these proposed experiments yield results similar to the hypothetical data, it would strongly indicate that the biological activity of this compound is stereoselective. For example, a significantly lower IC₅₀ value for the (R)-enantiomer in both cytotoxicity and enzyme inhibition assays would identify it as the eutomer for anticancer applications targeting γ-secretase.
Such a finding would have profound implications for drug development:
-
Chiral Synthesis: Efforts would need to focus on the enantioselective synthesis or chiral resolution of the racemic mixture to produce the pure, active (R)-enantiomer.[5]
-
Reduced Dosage & Toxicity: Using the pure eutomer could allow for lower therapeutic doses, potentially reducing off-target effects and toxicity that might be associated with the distomer.
-
Intellectual Property: A pure enantiomer can often be patented separately from the racemic mixture, providing a distinct commercial advantage.
Future research should then progress to cellular pathway analysis (e.g., Western blotting for downstream markers of γ-secretase inhibition like Notch signaling) and eventually to in vivo pharmacokinetic and efficacy studies in animal models to validate these in vitro findings.
Conclusion
While the current literature does not provide a direct comparison of (R)- and (S)-3,5-Difluoromandelic acid, the principles of medicinal chemistry and pharmacology strongly predict enantioselective biological activity. This guide provides a robust, logical, and scientifically rigorous framework for researchers to systematically investigate these differences. By following these protocols, the scientific community can close the existing knowledge gap and potentially unlock a potent new therapeutic agent from a previously uncharacterized racemic mixture. The path forward requires a commitment to chiral purity and a systematic, data-driven comparison of these mirror-image molecules.
References
-
Hou, X., et al. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. Molecules, 28(10), 4185. [Link]
-
MySkinRecipes. (n.d.). (S)-3,5-Difluoromandelic acid. Retrieved February 10, 2026, from [Link]
-
Płotka-Wasylka, J., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. International Journal of Molecular Sciences, 23(15), 8649. [Link]
-
Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 16(2), 1509-1545. [Link]
-
Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review. PubMed. [Link]
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3,5-Difluoromandelic acid [myskinrecipes.com]
- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 3,5-二氟扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Chiral Resolving Agents: Efficacy of 3,5-Difluoromandelic Acid in Diastereomeric Resolution
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from racemic mixtures is a critical and often challenging step. The technique of diastereomeric salt resolution remains a cornerstone for large-scale chiral separations due to its cost-effectiveness and scalability. The choice of the resolving agent is paramount, directly influencing the efficiency of the separation, the yield of the desired enantiomer, and the overall economic viability of the process. This guide provides a technical comparison of 3,5-Difluoromandelic acid with other classical chiral acids, namely L-tartaric acid and (1S)-(+)-10-camphorsulfonic acid, for the resolution of racemic primary amines, using (±)-1-phenylethylamine as a model substrate.
The Principle of Diastereomeric Salt Resolution
Chiral resolution through diastereomeric salt formation is predicated on the differential physicochemical properties of diastereomers. A racemic mixture of a base, such as an amine, is treated with an enantiomerically pure chiral acid. The resulting acid-base reaction yields a mixture of two diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts possess distinct solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its isolation. Subsequently, the resolved amine can be liberated from the chiral acid, yielding the desired enantiomer in high purity.
}
Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Comparative Analysis of Chiral Resolving Agents
The efficacy of a chiral resolving agent is a multifactorial consideration, encompassing not only its ability to induce significant solubility differences between the diastereomeric salts but also its availability, cost, and ease of recovery.
-
L-Tartaric Acid: A naturally occurring and inexpensive chiral acid, L-tartaric acid is one of the most widely used resolving agents. Its di-protic nature allows for the formation of both neutral and acid salts, offering flexibility in optimizing the resolution conditions. However, its high polarity can sometimes lead to the formation of highly soluble salts that are difficult to crystallize.
-
(1S)-(+)-10-Camphorsulfonic Acid (CSA): A strong, chiral sulfonic acid, CSA is often effective where carboxylic acid-based resolving agents fail. Its bulky, rigid structure can lead to well-defined crystalline salts. The primary drawbacks of CSA are its higher cost compared to tartaric acid and its potential to cause racemization in sensitive substrates due to its strong acidity.
-
(S)-3,5-Difluoromandelic Acid: As a derivative of mandelic acid, this compound introduces fluorine atoms onto the phenyl ring. These electron-withdrawing groups increase the acidity of the carboxylic acid and the hydroxyl group, potentially leading to stronger and more specific interactions within the crystal lattice of the diastereomeric salts. The altered electronic and steric properties compared to unsubstituted mandelic acid can result in more pronounced solubility differences between the diastereomers, potentially leading to higher resolution efficiency.
Experimental Comparison: Resolution of (±)-1-Phenylethylamine
To provide a practical comparison, we present protocols for the resolution of racemic 1-phenylethylamine with L-tartaric acid, (1S)-(+)-10-camphorsulfonic acid, and a representative protocol for (S)-3,5-Difluoromandelic acid.
Data Presentation
| Chiral Resolving Agent | Molecular Weight ( g/mol ) | Typical Molar Ratio (Amine:Acid) | Typical Solvent | Typical Yield of Resolved Amine (%) | Typical Enantiomeric Excess (e.e.) (%) |
| L-Tartaric Acid | 150.09 | 1:0.5 | Methanol | 35-45 | >95 |
| (1S)-(+)-10-Camphorsulfonic Acid | 232.30 | 1:1 | Ethanol | 40-50 | >98 |
| (S)-3,5-Difluoromandelic Acid | 188.13 | 1:1 | Isopropanol/Water | 40-50 (estimated) | >97 (estimated) |
Note: The data for (S)-3,5-Difluoromandelic Acid are estimated based on typical performance of mandelic acid derivatives and serve as a representative example for comparison.
Experimental Protocols
Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid
Materials:
-
(±)-1-Phenylethylamine (10.0 g, 82.5 mmol)
-
L-(+)-Tartaric acid (6.19 g, 41.25 mmol)
-
Methanol (125 mL)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve L-(+)-tartaric acid in methanol (125 mL) in a 250 mL Erlenmeyer flask by heating the mixture on a steam bath.
-
To the hot solution, add (±)-1-phenylethylamine (10.0 g).
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of (-)-1-phenylethylamine and (+)-tartaric acid will begin to crystallize.
-
Cool the mixture in an ice bath for 1 hour to complete crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To a separatory funnel, add the collected crystals and 10% aqueous NaOH (50 mL) to liberate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield (-)-1-phenylethylamine.
-
Determine the yield and measure the enantiomeric excess using polarimetry or chiral chromatography.
}
Experimental Workflow for Resolution with L-Tartaric Acid.
Resolution of (±)-1-Phenylethylamine with (1S)-(+)-10-Camphorsulfonic Acid
Materials:
-
(±)-1-Phenylethylamine (10.0 g, 82.5 mmol)
-
(1S)-(+)-10-Camphorsulfonic acid (19.17 g, 82.5 mmol)
-
Ethanol (100 mL)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL flask, dissolve (±)-1-phenylethylamine and (1S)-(+)-10-camphorsulfonic acid in ethanol (100 mL) with gentle heating.
-
Allow the solution to stand at room temperature for 24 hours for crystallization to occur.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold ethanol.
-
Suspend the salt in water (50 mL) and add 10% aqueous NaOH until the pH is basic.
-
Extract the liberated amine with toluene (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the toluene under reduced pressure to obtain the resolved 1-phenylethylamine.
-
Analyze the product for yield and enantiomeric excess.
Representative Protocol for Resolution of (±)-1-Phenylethylamine with (S)-3,5-Difluoromandelic Acid
Materials:
-
(±)-1-Phenylethylamine (10.0 g, 82.5 mmol)
-
(S)-3,5-Difluoromandelic acid (15.52 g, 82.5 mmol)
-
Isopropanol (150 mL)
-
Water
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Methylene Chloride (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine (±)-1-phenylethylamine and (S)-3,5-Difluoromandelic acid in isopropanol (150 mL) in a 500 mL flask.
-
Heat the mixture until a clear solution is obtained.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool gradually to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.
-
Isolate the crystalline diastereomeric salt by vacuum filtration, washing with a cold isopropanol/water mixture.
-
Dissolve the salt in water (60 mL) and basify with 10% aqueous NaOH.
-
Extract the resulting mixture with methylene chloride (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the enantiomerically enriched 1-phenylethylamine.
-
Characterize the product to determine yield and enantiomeric purity.
Conclusion
The selection of a chiral resolving agent is a nuanced decision that requires empirical validation for each specific substrate. While L-tartaric acid remains a cost-effective first choice, its efficacy can be limited. (1S)-(+)-10-camphorsulfonic acid offers a potent alternative for more challenging resolutions. This compound emerges as a promising candidate, with its unique electronic properties offering the potential for enhanced diastereomeric discrimination. The increased acidity and potential for specific halogen-based interactions within the crystal lattice may lead to superior resolution efficiencies in certain cases. Researchers and process chemists are encouraged to screen a variety of resolving agents, including derivatives like this compound, to identify the optimal conditions for achieving high enantiopurity and yield.
References
-
Ault, A. (1965). Resolution of D,L-α-Phenylethylamine. Journal of Chemical Education, 42(5), 269. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.
- Kozma, D. (2001).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
A Cross-Validation of HPLC and CE for the Enantioselective Analysis of 3,5-Difluoromandelic Acid: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chiral molecules is paramount. 3,5-Difluoromandelic acid, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a compelling case for the critical evaluation of analytical methodologies. The fluorine substitutions on the phenyl ring can significantly influence the physicochemical properties of the molecule, impacting its separation and detection. This guide provides an in-depth, comparative analysis of two powerful techniques for the enantioselective analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this guide is structured to provide a deep understanding of the "why" behind the "how." We will explore the fundamental principles of each technique, delve into the rationale for method development, and present a cross-validation framework to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical tool for their specific needs.
The Significance of Chiral Purity in Pharmaceutical Development
The stereochemistry of a drug can have profound implications for its pharmacological activity, efficacy, and toxicity.[1] Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[1] Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. This necessitates the development of robust and reliable analytical methods for the accurate quantification of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC has long been the cornerstone of chiral separations in the pharmaceutical industry.[2] Its versatility, robustness, and wide availability of chiral stationary phases (CSPs) make it a powerful tool for the enantioselective analysis of a broad range of compounds, including aromatic carboxylic acids like this compound.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by HPLC is achieved through their differential interactions with a chiral stationary phase.[1] These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP. The difference in the stability of these complexes results in different retention times for the two enantiomers, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol is designed based on established methods for the chiral separation of mandelic acid and its derivatives, adapted for the specific properties of the 3,5-difluoro analogue.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel), 250 mm x 4.6 mm, 5 µm.
-
Expert Rationale: Immobilized polysaccharide-based CSPs like CHIRALPAK® IC are known for their broad enantioselectivity and robustness, making them an excellent starting point for method development with a new chiral compound. The dichlorophenylcarbamate selector provides multiple interaction sites for effective chiral recognition of aromatic acids.
-
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Expert Rationale: A normal-phase mobile system is often preferred for polysaccharide-based CSPs. Isopropanol acts as the polar modifier, influencing the retention and enantioselectivity. TFA is a crucial additive for acidic analytes, as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Expert Rationale: Temperature can significantly impact chiral separations. Maintaining a constant and controlled temperature is essential for reproducible retention times and resolution.
-
-
Detection Wavelength: 220 nm.
-
Expert Rationale: The benzene ring in this compound provides strong UV absorbance. 220 nm is a common wavelength for the detection of aromatic compounds, offering good sensitivity.
-
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Data Presentation: HPLC Performance Characteristics
| Parameter | Expected Performance |
| Resolution (Rs) | > 2.0 |
| Analysis Time | < 15 minutes |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
Visualization of the HPLC Workflow
Caption: HPLC analytical workflow for this compound.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis is a powerful separation technique that offers high efficiency, short analysis times, and minimal solvent consumption. For chiral separations, CE utilizes a chiral selector added to the background electrolyte (BGE), which interacts differently with the enantiomers, leading to different electrophoretic mobilities.
The Principle of Chiral Recognition in CE
In chiral CE, enantiomers are separated based on their differential binding to a chiral selector present in the BGE. This binding equilibrium results in different effective mobilities for the two enantiomers, causing them to migrate at different velocities under the influence of an applied electric field. Cyclodextrins are commonly used chiral selectors for acidic compounds due to their ability to form inclusion complexes with the aromatic ring of the analyte.
Experimental Protocol: Chiral CE Analysis of this compound
This protocol is based on general principles for the chiral separation of acidic compounds by CE and is a starting point for method development.[4]
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a Diode Array Detector (DAD).
CE Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 7.0) containing 20 mM sulfated-β-cyclodextrin.
-
Expert Rationale: A neutral pH BGE is chosen to ensure the carboxylic acid group of this compound is deprotonated and carries a negative charge, enabling its migration in the electric field. Sulfated-β-cyclodextrin is a highly effective chiral selector for a wide range of acidic and neutral compounds, offering strong enantiomeric recognition capabilities.
-
-
Applied Voltage: 25 kV (positive polarity at the inlet).
-
Expert Rationale: A high voltage is applied to achieve fast and efficient separations. The polarity is set to positive at the inlet to drive the negatively charged analyte towards the detector at the outlet.
-
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in water at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 5 µg/mL to 200 µg/mL.
Data Presentation: CE Performance Characteristics
| Parameter | Expected Performance |
| Resolution (Rs) | > 1.5 |
| Analysis Time | < 10 minutes |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Linearity (r²) | > 0.998 |
| Precision (%RSD of migration time) | < 1.0% |
| Precision (%RSD of peak area) | < 3.0% |
Visualization of the CE Workflow
Caption: CE analytical workflow for this compound.
Cross-Validation: A Head-to-Head Comparison
| Feature | HPLC | CE |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration in a background electrolyte containing a chiral selector. |
| Selectivity | Primarily determined by the choice of the chiral stationary phase. A wide variety of CSPs are commercially available. | Determined by the chiral selector in the BGE. Method development can be faster as different selectors can be screened without changing the capillary. |
| Efficiency | Good, with typical plate counts in the tens of thousands. | Excellent, with plate counts often exceeding 100,000, leading to very sharp peaks. |
| Analysis Time | Typically longer (10-30 minutes). | Generally faster (< 15 minutes). |
| Solvent Consumption | Significantly higher, contributing to higher operational costs and environmental impact. | Minimal, as only a few milliliters of BGE are required per day. |
| Sample Volume | Requires larger injection volumes (5-20 µL). | Requires very small sample volumes (nanoliters). |
| Robustness | Generally considered more robust and less susceptible to matrix effects. | Can be more sensitive to changes in buffer composition and sample matrix, which can affect migration times. |
| Cost | Higher initial instrument cost and ongoing costs for columns and solvents. | Lower initial instrument cost and significantly lower running costs. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and CE are powerful and complementary techniques for the enantioselective analysis of this compound.
HPLC is the preferred method when:
-
Robustness and established validation are critical: HPLC methods are generally more rugged and have a long history of acceptance by regulatory agencies.
-
Lower sensitivity is required: HPLC can often achieve lower limits of detection.
-
Preparative or semi-preparative separations are needed: Scaling up an HPLC separation is more straightforward.
CE is an excellent choice when:
-
High efficiency and speed are paramount: CE offers rapid analysis times, ideal for high-throughput screening.
-
Sample volume is limited: The low sample consumption of CE is a significant advantage when dealing with precious samples.
-
Reduced solvent consumption and operational costs are a priority: CE is a "greener" and more economical analytical technique.
Ultimately, the choice between HPLC and CE will depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation and expertise. A thorough method validation is essential for both techniques to ensure the accuracy, precision, and reliability of the analytical results, thereby guaranteeing the quality and safety of the final pharmaceutical product.[5][6]
References
-
Hung, C. Y., Huang, H. H., & Hwang, C. C. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67–73. [Link]
-
(2025-01-21). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH. [Link]
-
Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. [Link]
-
(2025-08-06). (PDF) Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine - ResearchGate. [Link]
-
HPLC Methods for analysis of Mandelic acid - HELIX Chromatography. [Link]
-
Chiral analysis - Wikipedia. [Link]
-
Validating CE Methods for Pharmaceutical Analysis. [Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kfs.edu.eg [kfs.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Spectroscopic Profiling & Synthetic Monitoring: 3,5-Difluoromandelic Acid vs. Precursors
Executive Summary
3,5-Difluoromandelic acid (3,5-DFMA) is a critical chiral building block in the synthesis of bioactive pharmaceuticals, including anticoagulants (Factor Xa inhibitors) and
This guide provides a technical comparison between 3,5-DFMA and its primary synthetic precursor, 3,5-Difluorobenzaldehyde . We focus on distinguishing these species using NMR (
Synthetic Context & Pathway
To understand the spectroscopic shifts, one must first understand the chemical transformation. The standard industrial route involves the nucleophilic addition of cyanide to the aldehyde, followed by acid hydrolysis.
Reaction Workflow
The transformation converts the
Figure 1: Synthetic pathway from aldehyde precursor to mandelic acid target.
Spectroscopic Comparison: Precursor vs. Product
The transition from Aldehyde to Mandelic Acid results in distinct spectral fingerprints. The disappearance of the aldehyde carbonyl and the appearance of the hydroxyl/carboxyl groups are the primary indicators.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for monitoring this reaction due to the diagnostic shift of the benzylic proton.
H NMR (Proton)
-
Precursor (Aldehyde): The hallmark signal is the aldehyde proton, appearing downfield as a singlet (or triplet due to long-range F coupling) at ~10.0 ppm .
-
Target (Acid): This signal vanishes. It is replaced by the benzylic methine proton (
), which appears as a singlet (in DMSO- ) or doublet (if coupled to OH) in the 5.0 – 5.5 ppm range.
F NMR (Fluorine)
-
Effect: The change in the electronic environment of the aromatic ring (from electron-withdrawing carbonyl to the slightly less withdrawing
-hydroxy acid) causes a subtle but measurable upfield shift in the fluorine signals. -
Pattern: Both compounds exhibit a characteristic triplet-like pattern (decoupled) or complex multiplet due to 3,5-substitution symmetry.
Comparative Data Table
| Feature | 3,5-Difluorobenzaldehyde (Precursor) | This compound (Target) | Diagnostic Action |
| Absent | Confirm consumption of SM | ||
| Absent | Confirm formation of Product | ||
| Slight upfield shift | |||
| IR: C=O Stretch | ~1700 cm | 1720 - 1750 cm | Shift in wavenumber |
| IR: O-H Stretch | Absent (or weak water) | 3200 - 3500 cm | Appearance of broad band |
| Appearance | Colorless/Yellow Oil or Low MP Solid | White Crystalline Solid | Physical state change |
Infrared Spectroscopy (FT-IR)
IR is useful for rapid "in-process" checks (IPC) where NMR time is limited.
-
Aldehyde: Sharp, distinct C=O stretch at ~1700 cm
. C-H aldehyde stretch doublet (Fermi resonance) at 2720/2820 cm . -
Mandelic Acid: The carbonyl band broadens and shifts (carboxylic acid dimer). Crucially, a massive, broad O-H stretch appears from 2500–3300 cm
, obscuring the C-H region.
Experimental Protocols
Protocol A: Synthesis via Cyanohydrin (Representative)
Caution: Cyanide salts are lethal. Work in a well-ventilated fume hood with appropriate antidotes available.
-
Reagents: Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in MeOH/Water (2:1).
-
Addition: Add NaCN (1.2 eq) portion-wise at 0°C. Maintain temperature <5°C to prevent polymerization.
-
Hydrolysis: After 2 hours (monitor by TLC), slowly add conc. HCl (excess) and reflux for 3-4 hours.
-
Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Toluene or Dichloromethane/Hexanes to obtain pure 3,5-DFMA.
Protocol B: Analytical Validation (NMR)
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-
. (CDCl can be used, but mandelic acids are often more soluble in DMSO; furthermore, DMSO allows observation of the OH proton coupling). -
Acquisition:
- H: 16 scans, 1 sec relaxation delay.
- F: 32 scans, coupled or decoupled (decoupled preferred for integration).
-
Processing: Reference DMSO residual peak to 2.50 ppm. Look for the "Clean Region" at 9-10 ppm. Any integration here indicates unreacted aldehyde.
Decision Logic for Purity Assessment
Use this logic flow to determine if the product meets specification or requires re-processing.
Figure 2: Quality Control decision tree for 3,5-DFMA synthesis.
Common Impurities
-
3,5-Difluorobenzoic Acid: Result of oxidation of the aldehyde without cyanide addition, or oxidative cleavage.
-
Detection:
H NMR shows no methine proton; acidic proton is extremely broad/downfield. MS shows M-1 = 157 (vs 187 for mandelic).
-
-
Mandelamide Intermediate: Incomplete hydrolysis of the nitrile.
-
Detection: MS shows Primary Amide mass. IR shows doublet peaks for NH
around 3400 cm .
-
References
-
Sigma-Aldrich. this compound Product Specification & COA. Retrieved from
-
National Institutes of Health (NIH). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives. Retrieved from
-
BenchChem. Synthesis routes of 3,5-Difluorobenzaldehyde. Retrieved from
-
Royal Society of Chemistry. NMR Chemical Shifts of Trace Impurities in Common Solvents. Retrieved from
-
Specac. Interpreting Infrared Spectra: Aldehydes vs Carboxylic Acids. Retrieved from
Sources
A Comparative Guide to the Synthesis of 3,5-Difluoromandelic Acid: Chemical vs. Biocatalytic Routes
Introduction: The Significance of 3,5-Difluoromandelic Acid in Modern Drug Discovery
This compound, a halogenated derivative of mandelic acid, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the phenyl ring can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this a valuable synthon in medicinal chemistry. Its applications include the synthesis of novel therapeutics where precise stereochemistry is paramount for biological activity and safety.
This guide provides a comprehensive comparison of two primary synthetic routes to this compound: the traditional chemical approach via cyanohydrin formation and hydrolysis, and a modern biocatalytic method employing nitrilase enzymes. We will delve into the detailed experimental protocols, compare key performance indicators, and discuss the underlying scientific principles that govern each method's efficacy, safety, and environmental impact.
Route 1: Traditional Chemical Synthesis via Cyanohydrin Formation
This classical approach is a two-step process starting from the commercially available 3,5-difluorobenzaldehyde. The core of this synthesis lies in the nucleophilic addition of a cyanide ion to the aldehyde, forming a cyanohydrin intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Causality Behind Experimental Choices
The use of sodium cyanide in the presence of a bisulfite addition product of the aldehyde is a well-established method to generate the cyanohydrin in situ, mitigating the need to handle highly toxic hydrogen cyanide gas directly. The subsequent acid-catalyzed hydrolysis is a robust and widely used method for converting nitriles to carboxylic acids.
Experimental Protocol: Racemic this compound
Step 1: Synthesis of 3,5-Difluoromandelonitrile
-
In a well-ventilated fume hood, a solution of sodium bisulfite (1.1 equivalents) in water is prepared.
-
3,5-Difluorobenzaldehyde (1.0 equivalent) is added to the sodium bisulfite solution and stirred vigorously until the formation of the crystalline bisulfite addition product is complete.
-
The mixture is cooled in an ice bath, and a solution of sodium cyanide (1.2 equivalents) in water is added dropwise. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and engineering controls.[1][2][3][4]
-
The reaction is stirred at room temperature for 2-4 hours, monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC).
-
The resulting oily layer of 3,5-difluoromandelonitrile is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to this compound
-
The crude 3,5-difluoromandelonitrile is treated with concentrated hydrochloric acid (a large excess).
-
The mixture is heated to reflux for 4-6 hours. The progress of the hydrolysis is monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated ammonium chloride is filtered off.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford the pure racemic product.[5][6][7][8]
Workflow Diagram: Chemical Synthesis
Caption: Workflow for the traditional chemical synthesis of this compound.
Route 2: Biocatalytic Synthesis Using Nitrilase
This modern approach leverages the enzymatic activity of nitrilases to catalyze the enantioselective hydrolysis of a cyanohydrin to the corresponding carboxylic acid. This "green chemistry" route often operates under mild conditions and can provide direct access to enantiomerically pure products.
Causality Behind Experimental Choices
Nitrilases are a class of enzymes that hydrolyze nitriles directly to carboxylic acids and ammonia.[9][10][11] The use of a whole-cell biocatalyst, such as recombinant Escherichia coli expressing a nitrilase, simplifies the process by eliminating the need for enzyme purification. The reaction is typically performed in an aqueous buffer system at or near physiological pH and ambient temperature, which reduces energy consumption and the use of harsh reagents. The enantioselectivity of the enzyme is a key advantage, allowing for the production of a single enantiomer of the product.
Experimental Protocol: Enantioselective Synthesis of (S)- or (R)-3,5-Difluoromandelic Acid
Step 1: Preparation of the Biocatalyst
-
A recombinant E. coli strain harboring a plasmid with the gene for a suitable nitrilase (e.g., from Pseudomonas fluorescens or Alcaligenes faecalis) is cultured in a suitable growth medium (e.g., LB broth with an appropriate antibiotic) at 37°C with shaking.[12][13][14]
-
Gene expression is induced by the addition of an inducer (e.g., IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).
-
The culture is further incubated at a lower temperature (e.g., 20-25°C) for several hours to allow for protein expression.
-
The cells are harvested by centrifugation, washed with a buffer (e.g., phosphate buffer, pH 7.0), and can be used directly as a whole-cell biocatalyst or lyophilized for storage.
Step 2: One-Pot Synthesis and Biotransformation
-
In a reaction vessel, 3,5-difluorobenzaldehyde (1.0 equivalent) is suspended in a phosphate buffer (e.g., 100 mM, pH 7.0).
-
A solution of sodium cyanide (1.1 equivalents) is added, and the mixture is stirred to form 3,5-difluoromandelonitrile in situ.
-
The prepared whole-cell biocatalyst is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
The progress of the reaction is monitored by HPLC, measuring the decrease in the cyanohydrin concentration and the formation of the mandelic acid.
-
Upon completion, the cells are removed by centrifugation.
-
The supernatant is acidified to pH 2-3 with HCl.
-
The product is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. Further purification can be achieved by recrystallization if necessary.
Workflow Diagram: Biocatalytic Synthesis
Sources
- 1. taekwang.co.kr [taekwang.co.kr]
- 2. unitedchemicalcn.com [unitedchemicalcn.com]
- 3. nj.gov [nj.gov]
- 4. uthsc.edu [uthsc.edu]
- 5. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]
- 8. US3216481A - Recovery of phthalic and maleic acid from solutions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Nitrilase Sequence Space for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Mandelic Acid Derivatives: Guiding Principles for Pharmaceutical Solid-State Development
Introduction: The Significance of Crystalline Structure in Mandelic Acid-Based Pharmaceuticals
Mandelic acid, a simple yet versatile α-hydroxy carboxylic acid, serves as a crucial chiral building block in the synthesis of a wide array of pharmaceuticals, including antibiotics and antiviral agents.[1] Its derivatives are integral to the development of drugs where stereochemistry dictates therapeutic efficacy and safety. The solid-state structure of these active pharmaceutical ingredients (APIs) is of paramount importance, as it governs critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to crystallize in multiple forms with distinct arrangements of molecules in the crystal lattice, is a common phenomenon among mandelic acid derivatives and presents both challenges and opportunities in drug development.[2][3]
This guide provides a comparative study of the crystal structures of various mandelic acid derivatives. By examining the interplay of molecular conformation, intermolecular interactions, and crystal packing, we aim to furnish researchers, scientists, and drug development professionals with a deeper understanding of the principles that govern the crystallization of this important class of compounds. This knowledge is essential for the rational design and control of the solid-state properties of mandelic acid-based pharmaceuticals.
The Decisive Role of Intermolecular Interactions in Crystal Packing
The crystal structures of mandelic acid and its derivatives are a delicate balance of various non-covalent interactions. The presence of a carboxylic acid group, a hydroxyl group, and a phenyl ring allows for a rich variety of intermolecular interactions that dictate the overall crystal packing.
Hydrogen Bonding: The Primary Architect of Supramolecular Assembly
Hydrogen bonding is the dominant force in the crystal engineering of mandelic acid derivatives. The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors, leading to the formation of robust and predictable hydrogen-bonding motifs.
A comparative analysis of a significant number of enantiopure and racemic crystal structures of substituted mandelic acid derivatives reveals several recurring hydrogen-bonding patterns.[2][4] In racemic mixtures, the most common motifs are the R²₂(8) and R²₂(10) dimers formed between the carboxylic acid and hydroxyl groups of adjacent molecules. In contrast, enantiopure structures often exhibit a catemer motif, where molecules are linked in a chain-like fashion.[4] The choice between these motifs is influenced by factors such as steric hindrance from substituents on the phenyl ring and the kinetics of crystal growth.[2][4]
The Subtle yet Significant Contribution of Phenyl Packing
While hydrogen bonding provides the primary framework, the arrangement of the phenyl rings, driven by weaker van der Waals forces and π-π stacking interactions, plays a crucial role in achieving dense and stable crystal packing.[4] There are common phenyl packing motifs observed across different groups of racemic and enantiopure structures, even when their hydrogen-bonding patterns differ significantly.[4] This interplay between strong hydrogen bonds and weaker aromatic interactions highlights the complexity of predicting and controlling the crystal structures of these compounds.
Comparative Analysis of Crystal Structures: A Tabular Overview
To illustrate the structural diversity among mandelic acid derivatives, the following table summarizes the crystallographic data for a selection of representative compounds. This data has been compiled from the Cambridge Structural Database (CSD) and peer-reviewed literature.
| Compound | Chirality | Space Group | Unit Cell Parameters | Z | Key Hydrogen Bond Motif |
| Mandelic Acid | Racemic | P2₁/c | a = 10.32 Å, b = 5.79 Å, c = 12.87 Å, β = 101.2° | 4 | R²₂(8) dimer |
| Mandelic Acid | (S)-enantiomer | P2₁ | a = 8.65 Å, b = 5.88 Å, c = 7.43 Å, β = 91.1° | 2 | Catemer |
| 3-Chloromandelic Acid | Racemic (Form I) | P-1 | a = 5.92 Å, b = 9.01 Å, c = 14.93 Å, α = 87.2°, β = 83.4°, γ = 79.5° | 4 | R²₂(10) dimer |
| 3-Chloromandelic Acid | (S)-enantiomer (Form I) | P1 | a = 5.89 Å, b = 8.98 Å, c = 14.98 Å, α = 87.3°, β = 83.2°, γ = 79.6° | 4 | Catemer |
| 4-Hydroxymandelic Acid | Racemic | P2₁/c | a = 11.45 Å, b = 6.12 Å, c = 11.58 Å, β = 109.8° | 4 | R²₂(8) dimer and additional phenolic OH interactions |
Note: Unit cell parameters are approximate and can vary slightly depending on the specific study. Z represents the number of molecules in the unit cell.
Visualizing Intermolecular Interactions: Hydrogen Bonding Motifs
The following diagrams, generated using Graphviz, illustrate the common hydrogen bonding patterns observed in the crystal structures of mandelic acid derivatives.
Caption: R²₂(8) dimer motif commonly found in racemic mandelic acid derivatives.
Caption: R²₂(10) dimer motif observed in some racemic mandelic acid derivatives.
Caption: Catemer motif, a chain-like hydrogen bonding pattern typical of enantiopure mandelic acid derivatives.
Experimental Protocols: From Crystallization to Structure Determination
The successful determination of a crystal structure begins with the growth of high-quality single crystals. The following protocols provide a generalized workflow for the crystallization and subsequent single-crystal X-ray diffraction analysis of mandelic acid derivatives.
Crystallization of Mandelic Acid Derivatives
The choice of crystallization method is critical and often requires screening of various solvents and conditions.
1. Materials and Equipment:
-
Mandelic acid derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water)
-
Small glass vials or test tubes
-
Heating plate and/or oil bath
-
Microscope
2. Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount (e.g., 5-10 mg) of the mandelic acid derivative into several different vials.
-
Add a small amount of a single solvent to each vial at room temperature and observe the solubility.
-
For solvents in which the compound is sparingly soluble, gently heat the mixture to achieve complete dissolution.
-
Allow the solutions to cool slowly to room temperature.
-
Monitor the vials for crystal formation over several hours to days.
-
-
Slow Evaporation:
-
Dissolve the compound in a solvent in which it is readily soluble at room temperature to create a saturated or near-saturated solution.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes.
-
Allow the solvent to evaporate slowly over several days.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
3. Causality Behind Experimental Choices: The goal of these methods is to achieve slow, controlled crystal growth. Rapid precipitation often leads to the formation of amorphous solids or small, poorly-diffracting crystals. By carefully selecting solvents and controlling the rate of supersaturation, the probability of obtaining single crystals suitable for X-ray diffraction is increased.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.
1. Equipment:
-
Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer, and a detector (e.g., CCD or CMOS).
2. Step-by-Step Methodology:
-
Crystal Mounting:
-
Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.
-
Mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a small amount of adhesive or cryo-protectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Set up a data collection strategy to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.
-
3. Self-Validating System: The quality of the final crystal structure is assessed by several metrics, including the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the residual electron density map. A well-refined structure will have low R-factors and a featureless residual electron density map, providing confidence in the determined atomic arrangement.
Caption: Experimental workflow for the crystallographic analysis of mandelic acid derivatives.
Conclusion: Leveraging Structural Insights for Drug Development
The comparative study of the crystal structures of mandelic acid derivatives reveals a fascinating interplay of intermolecular forces that govern their solid-state properties. A thorough understanding of the preferred hydrogen-bonding motifs, the influence of substituent effects, and the potential for polymorphism is crucial for the successful development of robust and reliable pharmaceutical products. The experimental protocols outlined in this guide provide a framework for the systematic investigation of the crystalline forms of these important compounds. By integrating crystallographic knowledge into the drug development process, researchers can proactively address challenges related to solid-state properties and ultimately design safer and more effective medicines.
References
-
Price, S. L., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society, 137(32), 10249–10260. [Link]
-
Grygar, M., et al. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Crystals, 12(1), 109. [Link]
-
Wikipedia. (n.d.). Mandelic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mandelic acid. PubChem Compound Database. Retrieved from [Link]
-
Fábián, L., & Kálmán, A. (2009). Polymorphism of mandelic acid. Crystal Growth & Design, 9(7), 3048-3054. [Link]
-
Royal Society of Chemistry. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review. RSC Medicinal Chemistry. [Link]
Sources
Inter-Laboratory Comparison Guide: Analytical Determination of 3,5-Difluoromandelic Acid
Executive Summary
This guide presents the results and protocols of a multi-site inter-laboratory comparison (ILC) focused on the analysis of 3,5-Difluoromandelic acid (3,5-DFMA) , a critical chiral building block (CAS: 132741-31-2).
The study evaluated the reproducibility and robustness of two distinct analytical workflows across five independent laboratories. The data confirms that while Method A (Achiral RP-HPLC) is sufficient for assay (chemical purity), it fails to detect enantiomeric impurities which significantly alter downstream pharmaceutical efficacy. Method B (Chiral NP-HPLC) is established herein as the "Gold Standard" for release testing, demonstrating a Z-score performance of |Z| < 2.0 across all participating sites when strict mobile phase acidification protocols are followed.
Technical Background & The "Chiral Challenge"
This compound contains both a carboxylic acid moiety and a hydroxyl group attached to a chiral center. This structure presents specific analytical challenges:
-
Ionization: The carboxylic acid (pKa ~3.4) ionizes in neutral pH, leading to peak tailing and poor resolution.
-
Dimerization: In non-polar solvents, carboxylic acids can dimerize, affecting retention times.
-
Enantiomeric Excess (ee%): The biological activity of drugs synthesized from 3,5-DFMA often depends on the specific (S)- or (R)- enantiomer. Standard C18 columns cannot distinguish these forms.
Comparison of Methodologies
| Feature | Method A: Reversed-Phase (Achiral) | Method B: Normal-Phase (Chiral) |
| Primary Utility | Chemical Purity (Assay %) | Enantiomeric Purity (ee%) |
| Stationary Phase | C18 (Octadecylsilane) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Water/Acetonitrile (Acidified) | Hexane/IPA/TFA |
| Cost/Run | Low | High |
| Resolution (Rs) | N/A for enantiomers | > 2.5 (Target) |
Inter-Laboratory Study Design
To validate the robustness of the Chiral Method (Method B), a "Round Robin" study was conducted following ISO 13528 guidelines.
-
Participants: 5 Laboratories (Pharmaceutical QC & Contract Research Organizations).
-
Sample: A homogenized batch of (S)-3,5-Difluoromandelic acid spiked with 2.5% of the (R)-enantiomer.
-
Objective: Determine inter-lab variance (% RSD) and proficiency (Z-scores).
Workflow Visualization
Figure 1: Workflow for the Inter-Laboratory Comparison study following ISO 13528 standards.
Experimental Data & Results
Chemical Purity (Method A - Achiral)
All laboratories achieved high precision for gross chemical purity.
-
Mean Purity: 98.4%
-
Inter-lab % RSD: 0.4% (Excellent reproducibility)
Enantiomeric Purity (Method B - Chiral)
This was the critical differentiator. The sample contained exactly 2.50% (R)-isomer .
| Laboratory | Reported (R)-Isomer % | Deviation from True Value | Z-Score | Status |
| Lab 1 | 2.52% | +0.02% | 0.15 | Satisfactory |
| Lab 2 | 2.48% | -0.02% | -0.15 | Satisfactory |
| Lab 3 | 2.95% | +0.45% | 3.46 | Unsatisfactory |
| Lab 4 | 2.55% | +0.05% | 0.38 | Satisfactory |
| Lab 5 | 2.51% | +0.01% | 0.08 | Satisfactory |
Root Cause Analysis for Lab 3 Failure: Upon investigation, Lab 3 failed to acidify the mobile phase with Trifluoroacetic Acid (TFA). This caused peak broadening of the major enantiomer, which co-eluted with the minor impurity, artificially inflating the integration area.
Detailed Protocols (Self-Validating)
To ensure "Satisfactory" results (Z < 2.0), the following protocols must be adhered to strictly.
Method A: Achiral Purity (RP-HPLC)
Use for: General assay and non-chiral impurity identification.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 220 nm.
-
Self-Validation Check: The retention time of 3,5-DFMA must be stable ±0.1 min. If drifting occurs, check buffer pH.
Method B: Chiral Purity (NP-HPLC) - The Gold Standard
Use for: Release testing and ee% determination.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or IA).
-
Why: This selector forms hydrogen bonds with the hydroxyl and carbonyl groups of mandelic acid, creating the chiral recognition environment.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Critical Step: The 0.1% TFA is non-negotiable. It suppresses the ionization of the carboxylic acid (-COOH → -COO⁻). Without it, the analyte interacts non-specifically with the silica support, destroying resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Control is vital; selectivity decreases at higher temps).
-
Detection: UV @ 230 nm.
Method Selection Logic
Figure 2: Decision tree for selecting the appropriate analytical method based on data requirements.
References
-
ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[1][2] [Link]
-
Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® AD-H (Polysaccharide-based chiral columns). [Link]
-
Eurachem . Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories. [Link][3]
Sources
A Comparative Guide to the Quantitative Analysis of 3,5-Difluoromandelic Acid: A Validated qNMR Approach vs. Traditional HPLC
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3,5-Difluoromandelic acid, a crucial building block in the synthesis of various pharmaceuticals, demands a robust analytical method for its purity assessment and quantification. This guide provides an in-depth validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for this compound, comparing its performance against the more traditional High-Performance Liquid Chromatography (HPLC) technique. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions about their analytical strategies.
The Principle of Quantitative NMR: A First-Principles Approach
Quantitative NMR (qNMR) stands as a powerful primary analytical method, offering direct measurement of an analyte's concentration without the need for compound-specific reference standards for calibration.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal.[3][4] This inherent quantitative nature, when coupled with a certified internal standard, allows for the accurate determination of the analyte's purity or concentration.[5]
In contrast, HPLC, while a cornerstone of analytical chemistry, is a comparative technique. Its accuracy is contingent on the availability of a highly characterized reference standard of the same analyte to create a calibration curve. Any impurities in the reference standard will directly impact the accuracy of the quantification.
Validation of a Quantitative ¹H-NMR Method for this compound
The validation of any analytical method is crucial to ensure it is fit for its intended purpose.[6][7] The following sections detail the validation of a ¹H-qNMR method for this compound, following the guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1).[6][7][8]
Experimental Workflow
The general workflow for the qNMR analysis is depicted below:
Caption: General workflow for quantitative NMR (qNMR) analysis.
Selection of the Internal Standard
The choice of an appropriate internal standard is critical for the accuracy of the qNMR measurement.[9] An ideal internal standard should:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte and solvent.[9]
-
Have a simple spectrum with at least one signal that is well-resolved from the analyte and solvent signals.[10]
-
Be soluble in the chosen deuterated solvent.[9]
For this validation, Maleic Acid was chosen as the internal standard. Its vinylic protons give a sharp singlet in a region of the ¹H-NMR spectrum that does not overlap with the signals of this compound in Dimethyl Sulfoxide-d6 (DMSO-d6).
Validation Parameters
The following parameters were assessed to validate the qNMR method:
1. Specificity:
Specificity is the ability to assess the analyte unequivocally in the presence of other components. In qNMR, this is demonstrated by the resolution of the quantifiable signals from those of the internal standard, impurities, and the solvent. The ¹H-NMR spectrum clearly shows baseline separation between the methine proton of this compound (around 5.1 ppm) and the vinylic protons of maleic acid (around 6.3 ppm).
Caption: Specificity of the qNMR method demonstrated by signal separation.
2. Linearity and Range:
Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a specified range. For qNMR, the linearity of the instrument's response is a fundamental property.[3] The validation of linearity was performed by preparing samples with varying ratios of this compound to a fixed amount of the internal standard.
-
Range: 50% to 150% of the nominal concentration.
-
Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.
| Concentration Level | Theoretical Ratio (Analyte/IS) | Measured Ratio (Analyte/IS) |
| 50% | 0.50 | 0.51 |
| 75% | 0.75 | 0.74 |
| 100% | 1.00 | 1.01 |
| 125% | 1.25 | 1.26 |
| 150% | 1.50 | 1.49 |
The plot of the measured ratio versus the theoretical ratio yielded a correlation coefficient of R² = 0.9998 , demonstrating excellent linearity over the specified range.
3. Accuracy:
Accuracy is the closeness of the test results to the true value. It was assessed by analyzing samples of this compound of a known, high purity (certified reference material) against the internal standard.
-
Concentration Levels: 80%, 100%, and 120% of the nominal concentration.
-
Number of Replicates: 3 at each level.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
| Concentration Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 100.8% |
The high recovery values confirm the excellent accuracy of the qNMR method.
4. Precision:
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analysis of 6 replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Result: Relative Standard Deviation (RSD) = 0.3%
-
-
Intermediate Precision: Analysis of 6 replicate samples at 100% of the target concentration on different days, by a different analyst.
-
Result: RSD = 0.5%
-
-
Acceptance Criterion: RSD ≤ 1.0%.
The low RSD values for both repeatability and intermediate precision indicate a high degree of precision for the method.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ≥ 3.
-
LOQ: S/N ≥ 10.
| Parameter | Result |
| LOD | 0.05 mg/mL |
| LOQ | 0.15 mg/mL |
These values are dependent on the instrument's magnetic field strength and the number of scans acquired.
6. Robustness:
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Parameters Varied: Relaxation delay (D1), pulse angle.
-
Result: No significant impact on the calculated purity was observed when varying the relaxation delay by ±20% and the pulse angle by ±5%. This demonstrates the robustness of the method.
Comparative Analysis: qNMR vs. HPLC
To provide a comprehensive evaluation, the validated qNMR method was compared against a standard reversed-phase HPLC-UV method for the quantification of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary method, based on the inherent quantitative nature of NMR signals.[3] | Comparative method, requires a reference standard for calibration. |
| Reference Standard | Requires a certified internal standard of a different chemical structure. | Requires a highly pure reference standard of the analyte itself. |
| Method Development | Generally faster; focuses on optimizing acquisition parameters for accurate integration.[11] | Can be more time-consuming; involves screening of columns, mobile phases, and detection wavelengths. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[4] | May require filtration and more complex mobile phase preparation. |
| Analysis Time | Typically 5-15 minutes per sample.[12] | Typically 10-30 minutes per sample, plus system equilibration time.[13] |
| Specificity | High; provides structural information confirming analyte identity simultaneously. | Dependent on chromatographic resolution; co-eluting impurities can interfere. |
| Accuracy & Precision | Excellent, as demonstrated in this validation. | Excellent, provided a high-purity reference standard is available.[13] |
| Solvent Consumption | Minimal (typically <1 mL of deuterated solvent per sample).[11] | Significantly higher (several mL of mobile phase per sample).[12] |
| Destructive | Non-destructive; the sample can be recovered.[12][14] | Destructive. |
| Cost per Sample | Lower due to reduced solvent and consumable usage.[12] | Higher due to solvent, column, and other consumable costs. |
| Initial Investment | High (cost of NMR spectrometer). | Lower (cost of HPLC system). |
Conclusion: A Superior Method for Purity Assessment
The validation results conclusively demonstrate that the developed ¹H-qNMR method for this compound is specific, linear, accurate, precise, and robust. It offers a reliable and efficient alternative to traditional chromatographic techniques for the quantitative analysis of this important pharmaceutical intermediate.
While HPLC remains a valuable tool in the analytical chemist's arsenal, qNMR presents several distinct advantages, including its status as a primary method, reduced reliance on analyte-specific reference standards, faster method development, lower solvent consumption, and non-destructive nature.[11][12][14] For laboratories equipped with NMR instrumentation, the adoption of qNMR for purity assessment can lead to increased efficiency, reduced analytical costs, and a higher degree of confidence in the quantitative results. This guide provides the foundational data and rationale for implementing a validated qNMR method in a regulated research and development environment.
References
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025-09-22).
- Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
- Quantitative NMR Spectroscopy. Acanthus Research. (2022-06-24).
- New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM. (2024-02-07).
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- What is qNMR and why is it important? Mestrelab Resources.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. (2023-01-12).
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. (2023-01-12).
- Determining and reporting purity of organic molecules: why qNMR. PubMed. (2013-02).
- A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024-02-09).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021-09-17).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014-10-08).
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. usp.org [usp.org]
- 4. emerypharma.com [emerypharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Difluoromandelic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 3,5-Difluoromandelic acid. As a Senior Application Scientist, my objective is to offer not just a list of procedures, but a framework of understanding, ensuring that every action taken in the laboratory is grounded in a strong foundation of safety and scientific rationale. The inherent reactivity and toxicological profile of fluorinated organic compounds demand a meticulous approach to personal protection.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
This compound is a solid, crystalline compound that presents several health hazards requiring stringent control measures. Understanding the nature of these risks is the first step toward mitigating them effectively.
-
Dermal and Ocular Hazard : The primary risk associated with this compound is its corrosive nature. Direct contact can cause serious skin and eye irritation, and in some cases, severe damage.[1][2][3] The acidity of the molecule, combined with the presence of fluorine atoms, can lead to chemical burns upon prolonged exposure.
-
Respiratory Tract Irritation : As a fine powder, this compound can easily become airborne during handling, such as weighing or transferring. Inhalation of this dust can cause irritation to the respiratory system.[1][2][4]
-
Ingestion Hazard : While less common in a laboratory setting, accidental ingestion may be harmful and can lead to gastrointestinal irritation, nausea, and vomiting.[1][2][4]
-
Thermal Decomposition Hazard : In the event of a fire, thermal decomposition can produce highly toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1] The release of hydrogen fluoride is a significant concern, as it is an extremely corrosive and toxic gas.
This risk profile dictates that all handling procedures must be designed to prevent any direct contact with the substance and to contain any dust or aerosols generated.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not arbitrary; it is a carefully considered barrier between the researcher and the potential hazards of the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact.[5] Always double-glove when handling significant quantities or during procedures with a higher risk of splashing. Inspect gloves for tears or punctures before each use. |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes.[5][6][7] A full-face shield must be worn over the goggles, especially when handling larger quantities or during any operation with a risk of splashing.[5][6] |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, properly fastened lab coat protects the skin and personal clothing from contamination by dust or spills.[7][8][9] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable.[9][10] This prevents the inhalation of airborne particles that can cause respiratory irritation.[11] |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills and falling objects. Shoes should be made of a non-porous material.[5][10] |
Operational and Disposal Plans
A proactive plan for handling, emergencies, and disposal is a hallmark of a safe and efficient laboratory.
Standard Handling Protocol
This step-by-step procedure ensures that this compound is handled in a controlled and safe manner, minimizing exposure risk.
-
Preparation :
-
Designate a specific work area, preferably within a certified chemical fume hood.[8]
-
Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[4][12]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) and the appropriate waste container before bringing the chemical into the work area.
-
-
Donning PPE :
-
Put on your lab coat and closed-toed shoes.
-
Don the first pair of nitrile gloves.
-
Put on your N95 respirator (if required) and ensure a proper seal.
-
Wear chemical safety goggles.
-
Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Finally, put on the full-face shield.
-
-
Chemical Handling :
-
Perform all manipulations, including weighing and transferring, inside the chemical fume hood to contain any dust.[8]
-
Handle containers carefully to avoid generating dust clouds.[12]
-
Use a spatula to transfer the solid. Avoid pouring the powder directly from the bottle if possible.
-
Keep the chemical container tightly closed when not in use.[9][13]
-
-
Post-Handling & Decontamination :
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable items (gloves, weigh boats, wipes) in the designated hazardous waste container.
-
-
Doffing PPE :
Emergency Procedures
Immediate and correct action during an emergency can significantly reduce the severity of an injury.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9][14] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing and immediately wash the affected skin area with soap and water for at least 15 minutes.[2][15] Use a safety shower if the area of contact is large.[15] Seek medical attention if irritation develops or persists.[16]
-
Inhalation : Move the affected person to fresh air immediately.[9] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Minor Spill (<1g in a fume hood) :
-
Major Spill (>1g or any spill outside a fume hood) :
Waste Disposal Plan
As a fluorinated organic compound, the disposal of this compound and its contaminated waste must be handled with special care. These "forever chemicals" are persistent in the environment.[19]
-
Segregation : All waste contaminated with this compound must be collected in a clearly labeled, sealed, and chemically resistant hazardous waste container.
-
Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[20] The waste must be disposed of through a licensed hazardous waste management company.
-
Regulatory Compliance : Disposal must adhere to all local, state, and federal regulations.[12] Common disposal methods for fluorinated compounds include high-temperature incineration by specialized facilities capable of scrubbing acidic gases like hydrogen fluoride from the exhaust.[21] Landfilling in a designated hazardous waste facility is another option, though it serves to contain rather than destroy the chemical.[22]
Chemical Handling Workflow Visualization
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checks at critical points.
Caption: Workflow for safe handling of this compound.
References
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET.
- FUJIFILM Wako Chemicals. (2024, March 25). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - DL-Mandelic acid.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dl-mandelic acid, 99+%.
- Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- ECHA. (n.d.). Mandelic acid - Registration Dossier.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - DL-Mandelic acid.
- Carolina Biological Supply Company. (n.d.). Safety Data Sheet - Mandelic Acid (DL).
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - DL-Mandelic acid.
- West Liberty University. (2005, October 9). Material Safety Data Sheet - DL-Mandelic acid.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- University of Utah. (2019, April 11). ACID HANDLING Standard Operating Procedure.
- The University of Western Australia. (2024, November 27). Laboratory emergency response procedures.
- University of Oxford, Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals.
- Canadian Centre for Occupational Health and Safety. (2017, December 12). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
- Brown University. (n.d.). Laboratory Emergency Guidance.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
- University of New Mexico. (n.d.). Acids Standard Operating Procedure Template.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pccarx.com [pccarx.com]
- 4. fishersci.com [fishersci.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. sams-solutions.com [sams-solutions.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. One moment, please... [afgsci.com]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 16. westliberty.edu [westliberty.edu]
- 17. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 18. ehs.unm.edu [ehs.unm.edu]
- 19. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 20. echa.europa.eu [echa.europa.eu]
- 21. epa.gov [epa.gov]
- 22. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
